4-(Phenylthio)phenol

Catalog No.
S683716
CAS No.
5633-55-6
M.F
C12H10OS
M. Wt
202.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Phenylthio)phenol

CAS Number

5633-55-6

Product Name

4-(Phenylthio)phenol

IUPAC Name

4-phenylsulfanylphenol

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

InChI

InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H

InChI Key

XAYCNCYFKLSMGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)O

solubility

0.00 M

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)O

The exact mass of the compound 4-(Phenylthio)phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Available Data on a Related Sulfonylphenol Compound

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the physicochemical properties for a related compound, 4-((4-(Allyloxy)phenyl)sulfonyl)phenol (CAS No. 97042-18-7), which may serve as a useful reference [1].

Property Value / Description
CAS No. 97042-18-7
Molecular Formula C₁₅H₁₄O₄S
Formula Weight 290.33 g/mol
Melting Point 168 - 170 °C
Boiling Point 495.8 ± 35.0 °C (Predicted)
Density 1.271 ± 0.06 g/cm³ (Predicted)
Water Solubility 5.95 mg/L at 20 °C
pKa 7.23 ± 0.15 (Predicted)
Log P (Octanol-Water) 2.12 at 20 °C
Form White to Off-White Solid
Solubility Slightly soluble in Chloroform (heated), DMSO, Methanol
Stability Light Sensitive

GHS Hazard Classification

The compound 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is classified under the Globally Harmonized System (GHS) as follows [1]:

  • Hazard Statement: H410 (Very toxic to aquatic life with long lasting effects)
  • Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to...)

Experimental Protocol Overview

While a specific synthesis protocol for 4-phenylsulfanylphenol was not located, the following method for preparing a different sulfonyl fluoride triazole compound provides an example of a relevant synthetic approach involving copper catalysis [2].

Copper-Catalyzed Synthesis of Triazole Sulfonyl Fluorides [2]

  • Reaction Setup: A mixture of CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), the azide reagent 1 (1 mmol), and the alkyne reagent 2 (2.0 equiv.) was dissolved in MeOH (5 mL).
  • Reaction Conditions: The reaction was stirred at room temperature for 12 to 24 hours.
  • Work-up and Isolation: After reaction completion, the mixture was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the target triazole products in good to excellent yields.

This protocol is noted for its mild conditions and functional group tolerance, making it applicable for synthesizing derivatives from aromatic alkynes with both electron-donating and electron-withdrawing groups, as well as aliphatic alkynes [2].

Potential Biological Activity of Bisphenol Analogs

Emerging research on novel Bisphenol S (BPS) analogs, which share structural features with the sulfonylphenol compound above, indicates potential biological activity. Studies using in vitro models suggest some analogs may interact with nuclear receptors and disrupt metabolic processes [3].

One study screened several BPS analogs for their potential obesogenic effects [3]:

  • Mechanism: Fluorescence competitive binding assays and molecular docking analysis were used to investigate interactions with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) ligand-binding domain.
  • Findings: Several analogs, including BPS-MAE (the compound in the table above), were found to promote adipogenesis in 3T3-L1 mouse preadipocyte cells, leading to increased intracellular triglyceride accumulation.

The general mechanism by which such chemicals can act as endocrine disruptors is complex and can extend beyond direct receptor binding to include alterations in receptor expression, effects on co-regulators, and epigenetic modifications [4]. The following diagram illustrates these potential pathways.

G BPAnalog Bisphenol Analog NRBinding Nuclear Receptor Binding BPAnalog->NRBinding MemBinding Membrane Receptor Binding BPAnalog->MemBinding RecExpr Alteration of Receptor Expression BPAnalog->RecExpr CoRec Affecting Co-receptors BPAnalog->CoRec CrossTalk Cross-talk with Other Systems BPAnalog->CrossTalk SignalTrans Modification of Signal Transduction BPAnalog->SignalTrans Epigenetic Epigenetic Modifications BPAnalog->Epigenetic Downstream Altered Gene Expression & Cellular Response NRBinding->Downstream MemBinding->Downstream RecExpr->Downstream CoRec->Downstream CrossTalk->Downstream SignalTrans->Downstream Epigenetic->Downstream

Potential Mechanisms of Action for Bisphenol Analogs [4]

Suggestions for Further Research

Given the lack of direct data on 4-phenylsulfanylphenol, I suggest the following to advance your research:

  • Verify the Chemical Structure: Confirm the exact structure (e.g., via CAS Registry Number) to ensure you are researching the correct compound, as 'sulfanyl' (S) and 'sulfonyl' (SO₂) groups confer different chemical properties.
  • Explore Broader Databases: Search specialized chemical databases (SciFinder, Reaxys) using the confirmed identifier for more precise property and synthesis data.
  • Review Analog Literature: Studying the properties and toxicology of closely related sulfonylphenols, like the one detailed above, can provide valuable insights and help form hypotheses about the compound of interest.

References

Comprehensive Technical Guide: Role of Sulfur in Phenolic Compounds for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfur-Containing Phenolic Compounds

Sulfur-containing phenolic compounds represent a specialized class of phytochemicals that combine the redox-active properties of phenols with the versatile chemistry of sulfur, creating molecules with significant potential in pharmaceutical development and therapeutic applications. These hybrid compounds occur naturally in various sources, including garlic, onions, cruciferous vegetables, and marine organisms, while also being synthesized to enhance their bioavailability and biological activity. The strategic incorporation of sulfur into phenolic structures leads to unique chemical properties that profoundly influence their mechanism of action in biological systems, particularly in modulating oxidative stress responses and interacting with key cellular signaling pathways. Recent research has illuminated how these compounds function beyond simple antioxidants, acting as redox modulators that can activate cellular defense mechanisms through specific molecular targets [1].

The significance of sulfur-phenolic hybrids in drug discovery stems from their ability to influence critical biological processes, including phase II enzyme induction, antioxidant response element activation, and inflammatory pathway modulation. Unlike conventional phenolics, sulfur-containing variants often demonstrate enhanced bioavailability and tissue retention, addressing key limitations that have hampered the therapeutic development of natural phenolic compounds. Furthermore, the sulfur moiety enables unique reaction chemistries with biological thiols and metal centers, expanding their molecular targets beyond those typically accessible to purely phenolic structures. This comprehensive review examines the chemical diversity, biological mechanisms, analytical approaches, and experimental protocols relevant to these compounds, providing researchers with the technical foundation needed to advance their pharmaceutical development [2] [3].

Chemical Diversity and Structural Categories

Sulfur-containing phenolic compounds encompass several distinct structural classes based on the oxidation state of sulfur and its positioning within the phenolic framework. These structural variations profoundly influence their chemical reactivity, physicochemical properties, and biological activity, creating a diverse landscape for pharmaceutical exploration. The major structural categories include:

  • Sulfated Phenolics: Characterized by a sulfate group (-OSO₃⁻) esterified to the phenolic hydroxyl, these compounds represent common phase II metabolites of dietary phenolics. Sulfation dramatically increases water solubility and influences membrane transport and receptor interactions. Recent analytical studies have identified numerous sulfated phenolic acids in marine organisms, with green algae (Chlorophyta) exhibiting particularly high abundances [4].

  • Thioether-Linked Hybrids: These compounds feature sulfur bridges connecting phenolic units or linking phenolics to other structural domains. A notable example includes benzophenone-diketopiperazine hybrids connected via thioether linkers isolated from cave soil-derived fungi, demonstrating structural novelty with potential pharmaceutical value [5].

  • Sulfoxide-Containing Phenolics: Incorporating sulfinyl groups (S=O), these structures demonstrate natural chirality and often exhibit enhanced biological activity. Compound 2 from Aspergillus fumigatus GZWMJZ-152 represents a rare naturally occurring sulfoxide-containing phenolic that was resolved into enantiomerically pure forms [5].

  • Alkyl Phenol Sulfonates and Thiosulfonates: Synthetic derivatives featuring sulfonate (-SO₃⁻) or thiosulfonate (-SSO₂⁻) groups attached to phenolic rings through alkyl spacers. Systematic studies have demonstrated that replacing sulfonate with thiosulfonate and increasing ortho-tert-butyl substitutions enhances antioxidant potency in experimental systems [3].

Table 1: Structural Categories of Sulfur-Containing Phenolic Compounds

Structural Category Sulfur Oxidation State Key Characteristics Representative Examples
Sulfated Phenolics +6 High water solubility, phase II metabolites, common in marine organisms 4-Hydroxyphenylacetic acid sulfate, Dihydroxyphenylpropionic acid sulfate
Thioether-Linked Hybrids -2 Stable sulfur bridges, connects diverse structural domains Benzophenone-diketopiperazine hybrids from fungi
Sulfoxide-Containing +4 Chiral centers, enhanced redox activity, often enantiomerically pure Sulfoxide-containing compounds from Aspergillus fumigatus
Alkyl Sulfonates/Thiosulfonates +4/+2 Synthetic derivatives, tunable antioxidant activity Sodium 4-hydroxyphenyl propyl sulfonates and thiosulfonates

The structural diversity of sulfur-containing phenolics is further enhanced by variations in the phenolic backbone itself, which can range from simple phenolic acids to complex flavonoids and polyphenolic systems. This structural versatility enables fine-tuning of physicochemical properties including log P, solubility, and molecular geometry, all critical parameters in drug design. The counterions of synthesized sulfated phenolics also merit careful attention, as potassium salts are frequently formed during synthesis and can be misidentified as free acids without comprehensive characterization [6].

Biological Activities and Molecular Mechanisms

Redox Modulation and Antioxidant Mechanisms

Sulfur-containing phenolic compounds exhibit complex redox behavior that extends beyond conventional hydrogen donation mechanisms associated with standard antioxidants. These compounds participate in sophisticated redox cycles that involve reversible oxidation of both the phenolic hydroxyl and sulfur moieties, enabling them to function as versatile redox sensors and catalysts within biological systems. The antioxidant efficacy of these compounds has been systematically demonstrated to increase with structural modifications such as replacement of sulfonate groups with thiosulfonates and addition of tert-butyl groups at ortho positions, highlighting the importance of strategic molecular design [3].

The antioxidant mechanisms of sulfur-phenolic hybrids include:

  • Reactive Species Scavenging: Effective elimination of diverse reactive oxygen and nitrogen species, with thiosulfonate derivatives demonstrating superior activity against hydroxyl radicals and peroxynitrite compared to their sulfonate analogs.
  • Metal Chelation: Coordination with transition metal ions that catalyze free radical generation, particularly copper and iron centers, preventing Fenton chemistry and metal-induced oxidation processes.
  • Redox Signaling Modulation: Interaction with cellular redox sensors including the Keap1/Nrf2 system and NF-κB pathway, influencing the expression of endogenous antioxidant enzymes and cytoprotective proteins.
  • Synergistic Reactivity: Cooperative action between phenolic and sulfur moieties that enhances overall antioxidant capacity, as evidenced by oxygen radical absorbance capacity (ORAC) values up to 6.14 ± 0.35 μmol TE/μmol for specific fungal-derived compounds [5].
Modulation of Nrf2 and Related Signaling Pathways

The Keap1/Nrf2/ARE signaling axis represents a primary molecular target for sulfur-containing phenolic compounds, mediating many of their cytoprotective and chemopreventive effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. Electrophilic compounds or oxidative stress can modify critical cysteine residues on Keap1, leading to Nrf2 stabilization and translocation to the nucleus where it activates antioxidant response element (ARE)-driven gene expression [1] [7].

Sulfur-containing phenolics influence this pathway through multiple mechanisms:

  • Keap1 Cysteine Modification: Direct interaction with sensor cysteines on Keap1 through redox reactions or covalent modification, disrupting the Keap1-Nrf2 complex and enabling Nrf2 accumulation.
  • Reactive Sulfur Species Generation: Metabolic conversion to redox-active sulfur metabolites including hydrogen sulfide (H₂S) and persulfides, which themselves activate the Nrf2 pathway through sulfide signaling mechanisms.
  • Kinase Pathway Modulation: Indirect influence on Nrf2 stability and nuclear translocation through modulation of upstream kinases including PKC, GSK-3β, and MAPKs.
  • Epigenetic Regulation: Alteration of histone acetylation and methylation patterns at ARE-containing gene promoters, facilitating enhanced transcription of cytoprotective genes.

The dual role of Nrf2 in both cancer prevention and progression underscores the importance of contextual therapeutic application. While Nrf2 activation can protect normal tissues from carcinogenesis, excessive activation in established tumors may promote cancer cell survival and therapeutic resistance [7]. This nuanced relationship highlights the need for precisely tuned modulation rather than blanket activation or inhibition of the pathway.

Anti-inflammatory and Immunomodulatory Effects

Sulfur-containing phenolic compounds demonstrate significant anti-inflammatory activity, largely mediated through modulation of key inflammatory signaling pathways. These compounds have shown particular efficacy in suppressing the TLR/NF-κB/NLRP signaling cascade, a central driver of inflammatory responses that is increasingly implicated in cancer progression and therapy resistance. The multi-targeting capability of sulfur-phenolic hybrids enables simultaneous intervention at multiple points in these interconnected pathways, potentially overcoming the limitations of single-target approaches [8].

The molecular mechanisms underlying their anti-inflammatory effects include:

  • NF-κB Pathway Inhibition: Suppression of IκB phosphorylation and degradation, preventing nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines and chemokines.
  • NLRP3 Inflammasome Regulation: Inhibition of inflammasome assembly and caspase-1 activation, reducing maturation and secretion of IL-1β and IL-18.
  • Cytokine Signaling Modulation: Downregulation of pro-inflammatory mediators including TNF-α, IL-6, and COX-2 while potentially enhancing anti-inflammatory cytokine production.
  • Cellular Redox Balance: Restoration of physiological redox homeostasis in immune cells, influencing activation thresholds and signaling fidelity in inflammatory pathways.

The anti-inflammatory potency of these compounds is structure-dependent, with specific sulfur-containing alkyl phenols demonstrating maximal activity in carrageenan-induced inflammation models when featuring a single tert-butyl group at the ortho-position [3]. This structure-activity relationship highlights the importance of molecular design in optimizing therapeutic efficacy.

Analytical Methods and Characterization Techniques

Comprehensive Profiling of Sulfated Phenolic Compounds

The analysis of sulfur-containing phenolic compounds presents unique challenges due to their structural diversity, polarity range, and labile character. Advanced analytical workflows have been developed to address these challenges, enabling comprehensive characterization of complex biological samples. A structure-based data processing workflow has been specifically designed for the identification of sulfated phenolic compounds in marine organisms, revealing distinct taxonomic patterns across green, brown, and red algae [4].

The key components of an effective analytical approach include:

  • Extraction Optimization: Utilization of acetone/water/acetic acid (70:29.5:0.5, v/v/v) systems for efficient extraction while preserving structural integrity of labile sulfated compounds.
  • Chromatographic Separation: Application of reversed-phase UHPLC with C18 columns using gradient elution with acidified water and acetonitrile or methanol for high-resolution separation of sulfated metabolites.
  • High-Resolution Mass Spectrometry: Employment of Orbitrap or Q-TOF mass analyzers for accurate mass determination, enabling elemental composition assignment and differentiation of isobaric compounds.
  • Tandem MS Fragmentation: Acquisition of CID or HCD fragmentation spectra to generate structural fingerprints through characteristic neutral losses (e.g., SO₃ = 79.9568 Da) and fragment ions.
  • Multidimensional Data Analysis: Implementation of both targeted and untargeted processing workflows, incorporating isotope pattern matching, fragment ion analysis, and database searching for comprehensive compound annotation.

This integrated approach has demonstrated that sulfated phenolics frequently outnumber their non-sulfated counterparts in marine organisms, underscoring the importance of specialized analytical methods for this compound class [4]. The workflow successfully differentiates phenolic profiles across seaweed taxa, with green algae exhibiting the highest abundance of phenol and phenolic acid sulfates, while brown algae are characterized by predominance of phlorotannins.

Structural Elucidation and Absolute Configuration Determination

Complete structural characterization of sulfur-containing phenolic compounds often requires complementary techniques beyond mass spectrometry, particularly for novel structures and chiral centers. The structural elucidation workflow typically includes:

  • NMR Spectroscopy: Comprehensive 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) for complete atom connectivity assignment, with special attention to chemical shift changes induced by sulfation.
  • X-ray Crystallography: Definitive structural determination for crystalline compounds, providing bond lengths, angles, and overall molecular conformation.
  • Electronic Circular Dichroism: Experimental ECD measurements coupled with computational calculations for determination of absolute configuration of chiral compounds, particularly those with sulfoxide groups.
  • Vibrational Spectroscopy: IR and Raman spectroscopy for functional group identification, with characteristic sulfate vibrations appearing in specific spectral regions.

The critical importance of counterion identification in synthesized sulfated phenolics cannot be overstated, as misassignment remains common in the literature. Comprehensive characterization including elemental analysis, IR spectroscopy, and careful NMR interpretation is essential to correctly identify potassium salts that are frequently formed during workup with potassium hydroxide [6].

G cluster_1 Sample Preparation cluster_2 Extraction cluster_3 Instrumental Analysis cluster_4 Data Processing cluster_5 Structural Elucidation SamplePreparation Sample Preparation Extraction Extraction SamplePreparation->Extraction InstrumentalAnalysis Instrumental Analysis Extraction->InstrumentalAnalysis DataProcessing Data Processing InstrumentalAnalysis->DataProcessing StructuralElucidation Structural Elucidation DataProcessing->StructuralElucidation FreezeDrying Freeze-drying Homogenization Homogenization FreezeDrying->Homogenization SolventSelection Solvent Extraction (Acetone/Water/Acetic Acid) Sonication Sonication in Ice Bath SolventSelection->Sonication Centrifugation Centrifugation Sonication->Centrifugation Concentration Concentration Centrifugation->Concentration UHPLC UHPLC Separation HRMS HRMS Analysis UHPLC->HRMS TandemMS MS/MS Fragmentation HRMS->TandemMS FeatureDetection Feature Detection CompoundAnnotation Compound Annotation FeatureDetection->CompoundAnnotation MultivariateAnalysis Multivariate Analysis CompoundAnnotation->MultivariateAnalysis NMR NMR Spectroscopy Xray X-ray Crystallography NMR->Xray ECD Electronic CD Xray->ECD

Figure 1: Comprehensive analytical workflow for sulfur-containing phenolic compounds from sample preparation to structural elucidation

Experimental Protocols and Synthesis Methods

Chemical Sulfation of Phenolic Compounds

Chemical sulfation provides a direct route to sulfated phenolic compounds, with several reagent systems available for introducing the sulfate moiety. The selection of appropriate sulfation conditions depends on the phenolic substrate, desired counterion, and stability considerations. The following protocol describes a generalized approach for chemical sulfation adapted from methods used for phenolic acids [6]:

Reagents and Materials:

  • Phenolic substrate (1.0 mmol)
  • Sulfur trioxide-pyridine complex (SO₃·pyridine, 1.2-2.0 equiv.)
  • Anhydrous pyridine (10 mL per mmol substrate)
  • Potassium hydroxide solution (1M in methanol/water)
  • Diethyl ether or dichloromethane for precipitation
  • Rotary evaporator with temperature control

Procedure:

  • Dissolve the phenolic compound in anhydrous pyridine under inert atmosphere (argon or nitrogen).
  • Add sulfur trioxide-pyridine complex in one portion and stir at room temperature or elevated temperature (25-60°C) monitoring reaction progress by TLC or LC-MS.
  • Upon completion (typically 2-24 hours), cool the reaction mixture to 0°C and carefully add 1M KOH solution until pH 8-9 is reached.
  • Remove pyridine under reduced pressure at temperatures below 40°C.
  • Precipitate the product by adding diethyl ether or dichloromethane, then collect by filtration or centrifugation.
  • Purify the crude product by recrystallization from appropriate solvent systems (e.g., methanol/ether) or by reversed-phase column chromatography.
  • Characterize the product by LC-HRMS, NMR, and IR spectroscopy, paying particular attention to counterion identification.

Critical Notes:

  • The strongly basic workup with potassium hydroxide typically generates dipotassium salts rather than free acid forms of phenolic acid sulfates.
  • Steric hindrance around the phenolic hydroxyl significantly impacts reactivity, with ortho-substituted phenols often requiring extended reaction times or failing to react.
  • Alternative sulfation reagents include SO₃·DMF, SO₃·NEt₃, and chlorosulfonic acid, each with distinct reactivity and purification considerations.
  • Undesirable sulfonation of the aromatic ring can occur under aggressive conditions, which can be minimized by controlling temperature and reaction duration [6].
Enzymatic Sulfation Using Bacterial Sulfotransferases

Enzymatic sulfation offers regioselective modification under mild conditions, leveraging bacterial aryl sulfotransferases (AST) with practical sulfate donors. This method is particularly valuable for complex or polyfunctional substrates where chemical sulfation lacks selectivity. The following protocol utilizes aryl sulfotransferase from Desulfitobacterium hafniense with p-nitrophenyl sulfate (p-NPS) as sulfate donor [6]:

Reagents and Materials:

  • Phenolic substrate (0.1-1.0 mmol)
  • Recombinant aryl sulfotransferase (AST, 0.1-1.0 mg/mL)
  • p-Nitrophenyl sulfate (p-NPS, 1.2-2.0 equiv.)
  • Tris-HCl buffer (50 mM, pH 7.0-7.5)
  • Magnesium chloride (1-5 mM)
  • Ethyl acetate for extraction
  • Purification materials (HPLC, column chromatography)

Procedure:

  • Prepare the reaction mixture containing phenolic substrate (0.1-1.0 mM), p-NPS (1.2-2.0 equiv.), and MgCl₂ (1-5 mM) in Tris-HCl buffer (50 mM, pH 7.0-7.5).
  • Initiate the reaction by adding aryl sulfotransferase (0.1-1.0 mg/mL final concentration).
  • Incubate at 30-37°C with gentle agitation for 2-12 hours, monitoring progress by HPLC or TLC.
  • Terminate the reaction by heat inactivation (70°C, 10 min) or acidification.
  • Extract the sulfated product using ethyl acetate or purify directly by reversed-phase HPLC.
  • Concentrate under reduced pressure and characterize the product by appropriate analytical methods.

Critical Notes:

  • Enzymatic sulfation works efficiently for dihydroxyphenolic acids but may fail with monohydroxylated substrates due to potential enzyme inhibition.
  • Alternative sulfate donors include N-hydroxysuccinimide sulfate, which may improve conversion for challenging substrates.
  • The mild conditions preserve acid-labile functional groups and maintain stereochemical integrity.
  • Purification can be challenging due to the high polarity of sulfated products; reversed-phase chromatography with volatile buffers is recommended.

Table 2: Comparison of Sulfation Methods for Phenolic Compounds

Parameter Chemical Sulfation Enzymatic Sulfation
Typical Reagents SO₃-pyridine, SO₃-DMF, chlorosulfonic acid Aryl sulfotransferase, p-nitrophenyl sulfate
Reaction Conditions Anhydrous pyridine, 25-60°C Aqueous buffer, pH 7.0-7.5, 30-37°C
Regioselectivity Low to moderate, depends on sterics High, enzyme-dependent
Functional Group Tolerance Limited by harsh conditions Excellent, preserves labile groups
Typical Yields 24-44% for phenolic acids Variable, often high for compatible substrates
Purification Challenges Removal of inorganic salts, polar products High polarity, aqueous conditions
Counterion Issues Potassium salts commonly formed Ammonium or sodium salts typically obtained

Therapeutic Applications and Drug Design Considerations

Cancer Therapy and Chemosensitization

Sulfur-containing phenolic compounds show significant promise in oncology, both as direct anticancer agents and as chemosensitizers that reverse drug resistance in refractory tumors. Their ability to modulate the Keap1/Nrf2 pathway presents a dual opportunity: Nrf2 activation can protect normal tissues during chemotherapy, while Nrf2 inhibition may sensitize resistant tumors that exploit this pathway for survival. The context-dependent modulation of Nrf2 signaling requires careful compound selection and dosing strategies to achieve therapeutic benefits [7].

Key applications in cancer therapy include:

  • Chemoprevention: Activation of Nrf2-mediated cytoprotection in normal tissues to prevent carcinogenesis, particularly valuable for high-risk populations.
  • Chemosensitization: Inhibition of overactive Nrf2 in resistant tumors to restore sensitivity to conventional chemotherapeutics including cisplatin, doxorubicin, and 5-fluorouracil.
  • Metastasis Suppression: Interference with invasion and migration pathways through modulation of MMP expression and epithelial-mesenchymal transition (EMT) processes.
  • Angiogenesis Inhibition: Suppression of tumor vasculature development via interference with VEGF signaling and HIF-1α stabilization.

The chemosensitization potential of sulfur-phenolic compounds is particularly valuable in addressing multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein. These compounds can downregulate transporter expression and function, increasing intracellular accumulation of chemotherapeutic agents. Additionally, their anti-inflammatory properties through TLR/NF-κB/NLRP pathway modulation further contribute to overcoming microenvironment-mediated resistance mechanisms [8].

Strategic Incorporation in Drug Design

The intentional incorporation of sulfur into phenolic scaffolds represents a sophisticated drug design strategy to enhance pharmaceutical properties and biological activity. Sulfur-containing motifs impart distinct characteristics that can be leveraged to optimize drug candidates:

  • Bioavailability Enhancement: Sulfuration can significantly modify log P values, membrane permeability, and solubility, addressing key limitations of natural phenolics. Sulfate conjugation increases aqueous solubility for parenteral formulations, while thioether incorporation can enhance oral bioavailability.
  • Metabolic Stability: Strategic placement of sulfur atoms can block sites of rapid phase I and II metabolism, extending plasma half-life and improving exposure. Sulfur-based bioisosteres can replace metabolically labile functionalities while maintaining target interactions.
  • Target Engagement: Sulfur functionalities enable unique binding interactions with biological targets, including coordinate covalent bonds with metal ions, disulfide exchanges with protein thiols, and hydrophobic interactions with enzyme pockets.
  • Prodrug Development: Sulfate esters serve as effective prodrug strategies for phenolic compounds, protecting the active phenol during absorption and distribution, with enzymatic hydrolysis releasing the active compound at the site of action.

The privileged status of sulfur-containing motifs in medicinal chemistry is evidenced by their presence in numerous approved drugs across therapeutic areas. Recent advances in synthetic methodology have expanded access to diverse sulfur functionalities, enabling more systematic exploration of structure-activity relationships in phenolic scaffolds [2].

Table 3: Therapeutic Applications of Sulfur-Containing Phenolic Compounds

Therapeutic Area Molecular Targets Biological Effects Representative Compounds
Oncology Nrf2, Keap1, NF-κB, TLR/NLRP Chemoprevention, chemosensitization, apoptosis induction Sulfur-containing phenolic derivatives, synthetic thiosulfonates
Neurodegenerative Diseases Oxidative stress, neuroinflammation Neuroprotection, cognitive enhancement, protein aggregation reduction Sulfoxide-containing phenolics from fungi
Cardiovascular Diseases Vascular inflammation, oxidative stress Endothelial protection, atherosclerosis prevention, platelet aggregation inhibition Sulfated phenolic acids, alkyl phenols
Metabolic Disorders Inflammation, oxidative stress Insulin sensitization, lipid metabolism regulation Sulfur-containing phenolic compounds
Infectious Diseases Microbial enzymes, biofilm formation Antimicrobial, antibiofilm, antiviral activity Sulfated phenolics from seaweeds

Conclusion and Future Perspectives

Sulfur-containing phenolic compounds represent a chemically diverse and biologically promising class of molecules with significant potential for pharmaceutical development. Their unique mechanisms of action, particularly through modulation of the Keap1/Nrf2 pathway and related redox signaling networks, position them as valuable candidates for addressing challenging therapeutic areas including chemoresistant cancers, neurodegenerative diseases, and chronic inflammatory conditions. The strategic integration of sulfur into phenolic scaffolds enhances not only their biological activity but also their drug-like properties, addressing key limitations of natural phenolics such as poor bioavailability and rapid metabolism.

Future research directions should focus on:

  • Synthetic Methodology Development: Expanding the toolbox for regioselective sulfation and sulfur incorporation, particularly for complex polyphenolic scaffolds.
  • Target Deconvolution: Systematic identification of molecular targets and signaling pathways beyond the established Nrf2 and NF-κB systems.
  • Formulation Strategies: Advanced delivery systems to overcome challenges associated with the high polarity of sulfated derivatives and stability concerns with certain sulfur functionalities.
  • Clinical Translation: Well-designed preclinical and clinical studies to validate efficacy and safety, particularly for cancer chemosensitization and neuroprotection applications.
  • Sustainable Sourcing: Exploration of underexploited sources including infesting seaweeds and agricultural by-products within circular economy frameworks [4].

References

electronic effects of phenylthio substitution

Author: Smolecule Technical Support Team. Date: February 2026

Electronic Nature & Measurable Effects

The phenylthio group (-SPh) is generally considered an electron-donating group. This property can stabilize molecular structures and significantly alter electronic characteristics such as absorption spectra and HOMO-LUMO energy gaps [1] [2].

The table below summarizes quantitative data on the effects of phenylthio and related substitutions from recent research:

Compound / System Type of Substitution Observed Electronic Effect Quantitative Data / Key Finding

| Phthalocyanines [1] | Methoxyphenylthio at periphery | • Electron donation to the core • Red-shift in Q-band absorption | • Confirmed electron donation from S to phthalocyanine ring (NBO analysis) • ↓ HOMO-LUMO gap (TD-DFT calculation) | | Oligothiophenes [3] | Phenyl end-capping | • Tuning of conductive band gap • Red-shift in absorption spectra | • ↓ Energy gap with longer oligomer chain • Enhanced conductivity between chains | | Aromatic Cation Radicals [4] | Electron-donating groups (e.g., methoxy, tert-butyl) | • Stabilization of cation radical • ↑ pKa of radical cation | • pKa ~2-3 for a methoxy-substituted derivative vs. much more acidic parent compound • Lower electrode potential (e.g., -0.6V with four methyl groups) | | Phenol Antioxidants [5] | 4-(Phenylthio) substitution | • Influenced antioxidant activity via entropy | • ΔS = 116.9 ± 12.7 J K⁻¹ mol⁻¹ • Entropy change crucial for Gibbs free energy of reaction |

Experimental & Characterization Techniques

The following methodologies are used to probe the electronic effects of substituents:

  • Synthesis of Substituted Compounds: Novel methoxyphenylthio-substituted phthalocyanines are synthesized from tailored phthalonitrile precursors, characterized by elemental analysis, FT-IR, NMR (¹H, ¹³C), and MALDI-TOF mass spectrometry to confirm molecular structure [1].
  • Spectroscopic Analysis: UV-Vis spectroscopy monitors changes in absorption spectra, such as red-shifts in the Q-band for phthalocyanines, indicating a decreased HOMO-LUMO gap. Fluorescence spectroscopy can assess changes in quantum yield or lifetime [1].
  • Electrochemical Analysis: Cyclic voltammetry determines how substituents modulate the HOMO and LUMO energy levels by measuring oxidation and reduction potentials [2].
  • Computational Studies: Time-Dependent Density Functional Theory (TD-DFT) calculations (e.g., at the ωB97XD/6-311G(d,p) level) validate experimental spectral data and explore electronic transitions. Natural Bond Orbital (NBO) analysis quantifies charge distribution and electron donation between substituent and core structure [1].
  • Pulse Radiolysis: For highly reactive intermediates like aromatic cation radicals, pulse radiolysis combined with time-resolved UV-Vis spectrometry directly observes transient species and determines properties like pKa [4].

This diagram illustrates the workflow for investigating substituent effects:

G Start Start: Molecular Design Synthesize Synthesis & Purification Start->Synthesize Characterize Structural Characterization (FT-IR, NMR, MS) Synthesize->Characterize PropertyAnalysis Electronic Property Analysis Characterize->PropertyAnalysis CompModel Computational Modeling (e.g., TD-DFT, NBO) PropertyAnalysis->CompModel Validate & Explain Results Interpret Results & Correlate Structure-Activity CompModel->Results

Application in Research & Development

The strategic use of phenylthio substitution is demonstrated in several advanced research contexts:

  • Energy Materials and Conducting Polymers: Phenyl-capped oligothiophenes show reduced energy gaps and red-shifted absorption, beneficial for conductive polymers and organic electronics [3].
  • Photostable Sensitizers and Sensors: Phenylthio-substituted phthalocyanines in silicate gel matrices form monomeric fluorescent species for NIR luminescent materials. Their central protons' acidity can be tuned by outer substituents, enabling acid-sensing applications [6] [1].
  • Stabilizing Reactive Intermediates: Electron-donating groups like methoxy and tert-butyl stabilize aromatic cation radicals, a principle applicable to phenylthio groups. This is relevant for synthetic chemistry (C–H amination) and material durability (fuel cell membranes) [4].

References

entropy and enthalpy effects of 4-(phenylthio)phenol

Author: Smolecule Technical Support Team. Date: February 2026

Entropy Data and Experimental Context

One source directly references a study on the entropy effects of 4-(Phenylthio)phenol. The quantitative finding is summarized in the table below.

Property Value Experimental Method System
Entropy Change (ΔS) ~30 J K⁻¹ mol⁻¹ Electron paramagnetic monitoring of free phenoxyl radicals Benzene-toluene (1:1) solution [1]

This entropy value is reported to be in excess of the absolute entropy of the molecular rotor evolving about each of the C–S bonds, indicating that solute-solvent interactions enhance the entropy effect [1]. The measurement was made by studying the temperature dependence of an equilibrium state.

Research Context and Proposed Pathways

While detailed protocols for this compound are not available in the search results, the broader context of phenolic compound research and a potential investigative pathway can be outlined.

Phenolic compounds are a major focus in pharmaceutical research due to their wide range of bioactivities, including antiviral, antioxidant, and antimicrobial properties [2] [1]. Investigating their thermodynamic properties is crucial for understanding how they interact with biological targets, such as proteins. Computational methods like Molecular Dynamics (MD) simulations are key tools for studying the stability, flexibility, and binding interactions of these complexes [2] [3].

The following diagram outlines a generalized research workflow for characterizing a compound like this compound, integrating both experimental and computational approaches:

Start Start: Compound of Interest (this compound) ExpSynth Experimental Synthesis & Purification Start->ExpSynth ExpChar Experimental Characterization (FT-IR, NMR, X-ray Crystallography) ExpSynth->ExpChar CompModel Computational Modeling (DFT Optimization, FMO/MEP Analysis) ExpChar->CompModel Experimental Structure Data DataCorr Data Correlation & Bioactivity Assessment ExpChar->DataCorr ThermoExp Thermodynamic Studies (e.g., Equilibrium Monitoring) CompModel->ThermoExp Theoretical Insights MD Molecular Dynamics (MD) Simulations (RMSD/RMSF Analysis) ThermoExp->MD Experimental Parameters MD->DataCorr

A proposed workflow for compound characterization.

References

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

4-(phenylthio)phenol is an organosulfur compound. The table below summarizes its core chemical identifiers and properties from supplier documentation and chemical databases [1] [2] [3].

Property Description
IUPAC Name Biphenyl-4-thiol; 4-Phenylbenzene-1-thiol [1] [3]
Common Synonyms 4-Biphenylthiol; 4-Mercaptobiphenyl; p-Phenylthiophenol [2] [3]
CAS Number Conflicting reports: 19813-90-2 [1] [3] and 5633-55-6 [2] [4]
Molecular Formula C₁₂H₁₀S [1] [2] [3]
Molecular Weight 186.27 g/mol [1] [2] [3]
Structure Consists of two benzene rings connected by a thioether group (-S-), with one ring bearing a thiol (-SH) functional group [5].

> Note: The conflicting CAS numbers and molecular formulas found in search results indicate potential data reliability issues. 19813-90-2 is associated with the formula C₁₂H₁₀S [1] [3], while 5633-55-6 is linked to C₁₂H₁₀OS [4]. Verifying these identifiers with primary sources like official chemical catalogs is essential.

Synthetic Methodology

While a specific protocol for this compound is not available, recent literature describes innovative strategies for constructing similar C-S bonds in complex molecules.

One advanced approach involves C3-H thiolation of pyridines via Zincke imine intermediates [6]. This method enables the direct incorporation of a thiol group at a specific position on a heterocyclic ring system, which is valuable for creating complex molecular architectures in pharmaceutical research. The general workflow is illustrated below.

G Pyridine Substrate Pyridine Substrate Zincke Salt Zincke Salt Pyridine Substrate->Zincke Salt Reacts with DNP reagent Zincke Imine\nIntermediate Zincke Imine Intermediate Zincke Salt->Zincke Imine\nIntermediate Nucleophilic ring-opening Thiolated Product Thiolated Product Zincke Imine\nIntermediate->Thiolated Product Electrophilic thiolation Functionalized Pyridine Functionalized Pyridine Thiolated Product->Functionalized Pyridine 6π-electrocyclization & DNP removal Electrophilic\nthiolation Electrophilic thiolation

Potential Research and Industrial Applications

The search results indicate that this compound and its structural analogs are primarily used in research and development.

  • Pharmaceutical Intermediate: The compound is categorized as a "Specialty Chemical," suggesting its use as a building block for synthesizing more complex molecules, potentially in drug discovery [2].
  • Material Science Research: Derivatives like palmitoyl-epigallocatechin gallate demonstrate how phenolic structures can be modified to create novel materials, indicating potential for 4-(phenylthiophenol) in polymer or material synthesis [7].
  • Handling and Regulation: The presence of thiol and phenolic groups necessitates careful handling. Furthermore, researchers must be aware of strict regulatory guidelines, such as ICH M7(R2), for controlling mutagenic impurities like nitrosamines in final pharmaceutical products [8].

Information Gaps and Further Research

The search results lack detailed physicochemical data, experimental procedures, and recent application studies for 4-(phenylthiophenol). To support your in-depth technical guide, I suggest:

  • Consulting Specialized Databases: Obtain verified spectral data (NMR, IR, MS), melting point, and solubility from sources like SciFinder, Reaxys, or the NIST Chemistry WebBook.
  • Refining Literature Search: Use the confirmed CAS numbers to search for full-text research articles in academic databases (e.g., Scopus, Web of Science) for specific applications and synthetic methods.
  • Contacting Suppliers: Reach out to chemical suppliers like Santa Cruz Biotechnology or Parchem for technical data sheets and sample purity information [1] [2].

References

4-(phenylthio)phenol monomer for poly(arylene ether sulfone)s

Author: Smolecule Technical Support Team. Date: February 2026

Conventional High-Temperature Polycondensation

This is the most widely used method for synthesizing PAES, involving the reaction of a dihalide monomer, typically 4,4'-difluorodiphenyl sulfone (DFDPS) or 4,4'-dichlorodiphenyl sulfone (DCDPS), with a bisphenol monomer [1] [2].

Detailed Protocol (Adapted from Yang et al., 2020) [1]:

  • Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, a condenser, and a Dean-Stark trap, combine the following:

    • Bisphenol A (BPA): 1.049 g (4.605 mmol)
    • 4,4'-Dichlorodiphenyl sulfone (DCDPS): 1.406 g (4.899 mmol)
    • Anhydrous Potassium Carbonate (K₂CO₃): 0.667 g (4.835 mmol)
    • Solvent: Add 24 mL of anhydrous dimethyl sulfoxide (DMSO).
    • Azeotropic Agent: Add 6 mL of anhydrous toluene.
  • Water Removal: Purge the system with nitrogen and heat the reaction mixture to 140 °C with stirring. Reflux for 1–6 hours to allow the toluene to azeotropically remove water formed from the deprotonation of the bisphenol. The completion of water removal is indicated when no more condensate collects in the Dean-Stark trap.

  • Polymerization: After removing water, increase the reaction temperature to 140–165 °C and continue the polymerization for up to 48 hours. The reaction mixture typically becomes highly viscous.

  • Work-up:

    • Cool the reaction mixture to room temperature.
    • Dilute the polymer solution with a solvent like tetrahydrofuran (THF).
    • Filter the solution to remove precipitated inorganic salts (e.g., KCl).
    • Precipitate the polymer by slowly pouring the filtered solution into a large excess of vigorously stirred deionized water or methanol.
    • Collect the fibrous polymer by filtration.
    • Purify the polymer by redissolving and reprecipitating, then dry under vacuum at 100 °C for 24 hours.

The following diagram illustrates the workflow for this conventional synthesis method:

Start Reaction Setup: Dihalide, Bisphenol, K₂CO₃, DMSO, Toluene Step1 Water Removal (Reflux at ~140°C) Start->Step1 Step2 Polymerization (140-165°C for up to 48h) Step1->Step2 Step3 Cool and Dilute with THF Step2->Step3 Step4 Filter to Remove Inorganic Salts Step3->Step4 Step5 Precipitate in Water/Methanol Step4->Step5 Step6 Collect and Purify by Reprecipitation Step5->Step6 Step7 Dry under Vacuum at 100°C Step6->Step7

Room-Temperature Superacid-Catalyzed Route

A more recent advance is the superacid-catalyzed polyhydroxyalkylation, which allows for the synthesis of poly(arylene sulfide)s and related polymers at room temperature. These can later be oxidized to poly(arylene sulfone)s [3].

Detailed Protocol (Adapted from Cetina-Mancilla et al., 2023) [3]:

  • Monomer and Acid Handling: Perform all operations in a well-ventilated fume hood using appropriate personal protective equipment. Trifluoromethanesulfonic acid (TFSA) is extremely corrosive.

  • Polymerization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon):

    • Dissolve diphenyl sulfide (1.0 equivalent) and 1,1,1-trifluoroacetone (1.0 equivalent) in a suitable dry solvent like dichloromethane (CH₂Cl₂).
    • Cool the mixture to 0 °C using an ice bath.
    • Slowly add trifluoromethanesulfonic acid (TFSA) (1-2 equivalents) dropwise with vigorous stirring.
    • After the addition, allow the reaction to proceed at room temperature for several hours.
  • Post-Polymerization Oxidation (to form Sulfone):

    • Quench the polymerization reaction by carefully adding it to an ice-cold basic solution.
    • Isolate the poly(arylene sulfide) intermediate.
    • Oxidize the sulfide linkages to sulfone groups using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
  • Work-up: Precipitate the final poly(arylene sulfone) into a non-solvent, filter, and dry thoroughly under vacuum.

Comparison of Synthesis Methods

The table below summarizes the key features of these two primary synthesis methods.

Feature Conventional High-Temperature SNAr [1] [4] Room-Temperature Superacid-Catalyzed [3]
Core Mechanism Nucleophilic Aromatic Substitution (SNAr) Superelectrophilic activation & Polyhydroxyalkylation
Typical Monomers DFDPS/DCDPS + Bisphenols (e.g., BPA, BP) Diphenyl Sulfide + Ketones (e.g., Trifluoroacetone, Isatin)
Reaction Temp. 140 - 165 °C 0 - 25 °C (Room Temperature)
Catalyst/Base K₂CO₃ or Na₂CO₃ Trifluoromethanesulfonic Acid (TFSA)
Key Advantage Well-established, high molecular weights Mild conditions, avoids high temperatures
Key Disadvantage High energy input, potential side reactions at high temp. Handles highly corrosive superacid, requires oxidation step

Important Technical Notes for Researchers

  • Monomer Purity: The success of polycondensation reactions is highly sensitive to monomer purity. Recrystallize all solid monomers (e.g., DCDPS, BPA) and distill liquid monomers and solvents prior to use to achieve high molecular weights [1] [2].

  • Stoichiometric Balance: Maintain precise 1:1 stoichiometry between the dihalide and bisphenol monomers. Even slight imbalances can severely limit the achieved molecular weight [1].

  • Kinetic Considerations: Be aware that the reaction kinetics differ between aryl halides. Polymerizations with aryl fluorides (DFDPS) can follow a third-order rate law, while those with aryl chlorides (DCDPS) typically follow a second-order rate law, affecting reaction rate and optimization [1].

  • Safety: The conventional method uses high temperatures and polar aprotic solvents like DMSO. The superacid-catalyzed route involves handling highly corrosive TFSA. Conduct thorough risk assessments and use appropriate engineering controls (fume hoods) and personal protective equipment (PPE) for either method [3].

Conclusion

While a specific protocol for 4-(phenylthio)phenol is not available, the established methodologies for PAES synthesis provide a robust framework. The choice between the conventional high-temperature SNAr route and the emerging room-temperature superacid-catalyzed pathway depends on the target polymer structure, available monomers, and laboratory capabilities.

References

4-(phenylthio)phenol in flame retardant synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-(Phenylthio)phenol

The table below summarizes the basic identifying information and physical properties of this compound.

Property Description
CAS Number 5633-55-6 [1] [2] [3]
IUPAC Name 4-(phenylsulfanyl)phenol [1] [2] [3]
Molecular Formula C₁₂H₁₀OS [1] [2]
Molecular Weight 202.27 g/mol [1] [2]
Melting Point 108-110 °C [2]
Boiling Point 133 °C / 0.1 mm [2]
Density 1.250 [2]
Purity Available from 95% to 99% [2] [3]
Physical Form Solid (can also be a liquid or semi-solid lump) [2] [3]

Potential Applications and Synthesis Context

While direct protocols are unavailable, the search results indicate the context in which this chemical is used.

  • General Use: this compound is commonly used as a reagent in organic synthesis for constructing complex molecules [1].
  • Flame Retardant Role: Phenolic compounds like this compound are known to have applications in the production of plastics, adhesives, and coatings to improve thermal stability and flame resistance [1]. It can specifically be used in the synthesis of m-aryloxy phenols, which are a class of compounds with flame retardant applications [1].
  • As a Synthetic Intermediate: The compound can undergo various reactions, such as electrophilic aromatic substitution and oxidation, making it a versatile building block for synthesizing more complex flame retardant molecules [1].

Handling and Safety Information

Handling this compound requires standard safety precautions for laboratory chemicals.

  • Hazard Statements: The compound has risk statements R36/37/38, indicating it may cause irritation to the eyes, respiratory system, and skin [2].
  • Safety Statements: The associated safety statements are S26 and S36/37/39, advising that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice. It also recommends wearing suitable protective clothing, gloves, and eye/face protection [2].
  • Storage: Recommended storage conditions are in a refrigerator, under an inert atmosphere [2]. Another source suggests keeping it in a dark place, at room temperature, and under an inert atmosphere [3].

Suggested Research and Development Path

To proceed with using this compound in flame retardant synthesis without specific public protocols, you may need to adopt a research and development approach.

start Start: Identify this compound as Potential Intermediate step1 Literature Review (Specialized Journals) start->step1 step2 Design Synthesis Route (Leverage known reactions) step1->step2 step3 Laboratory-Scale Synthesis & Purification step2->step3 step4 Formulate Flame Retardant (Blend into polymer matrix) step3->step4 step5 Testing & Characterization (Flammability, Thermal, Mechanical) step4->step5 step6 Optimize Formulation Based on Results step5->step6 step5->step6  Results Require Adjustment step6->step4 Iterative Process end End: Develop Viable Flame Retardant Product step6->end

Alternative Avenues for Information

Given the lack of direct technical notes, you might find the following strategies helpful.

  • Search Specialized Databases: Focus your search on scientific literature databases like SciFinder, Reaxys, ScienceDirect, or Scopus. These platforms often contain full-text articles with detailed experimental sections that are not indexed by general search engines [1].
  • Consult Supplier MSDS: While a full protocol may not be available, the Material Safety Data Sheet (MSDS) for the compound, which can be requested from suppliers, may contain some handling and safety information [1] [3].
  • Explore Patent Literature: The synthesis and application of novel flame retardants are frequently covered in patents. The note on ChemicalBook that this product may be related to "patent products" suggests this could be a relevant area to investigate [2].

References

Comprehensive Application Notes: Laser Flash Photolysis Studies of S-acyl-4-phenylthiophenols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flash Photolysis and Photochemical Reactivity

Flash photolysis represents a powerful pump-probe laboratory technique that has revolutionized our ability to study fast photochemical reactions and transient species. First developed in 1949 by Manfred Eigen, Ronald George Wreyford Norrish, and George Porter (who received the 1967 Nobel Prize in Chemistry for this invention), this method involves exciting a sample with a strong pulse of light from a pulsed laser or flash lamp (pump pulse), followed by monitoring absorption changes at short time intervals (probe pulses) to track relaxation or reaction processes. [1] Over decades, technical advancements have transformed flash photolysis into an indispensable tool with applications spanning chemistry, biology, materials science, and environmental sciences. The versatility of this technique enables researchers to investigate light-induced processes in organic molecules, polymers, nanoparticles, semiconductors, and even complex biological systems like photosynthesis. [1]

This application note focuses specifically on the photochemical behavior of S-acyl-4-phenylthiophenols, a class of sulfur-containing compounds that undergo fascinating α-bond cleavage reactions upon photoexcitation. Understanding these photoreactions requires sophisticated laser flash photolysis methodologies, which provide unparalleled insights into reaction mechanisms, transient intermediates, and kinetics. These studies are particularly relevant for drug development professionals investigating photodegradation pathways, stability of sulfur-containing pharmaceuticals, and designing photoremovable protecting groups. The following sections present comprehensive protocols, data analysis frameworks, and technical considerations for implementing these methodologies in research settings.

Photochemical Properties of S-acyl-4-phenylthiophenols

Molecular Structures and Reaction Characteristics

The photochemical properties of α-cleavage of the C–S bond in excited states of specific S-acyl-4-phenylthiophenols have been systematically investigated using steady-state and laser flash photolysis techniques. The primary compounds studied include p-biphenyl thioacetate (Me-SBP) and p-biphenyl thiobenzoate (Ph-SBP), with comparative analysis against S-phenyl thiobenzoate, which notably lacks photo-Fries rearrangement capability. [2] These compounds exhibit distinctive photobehavior characterized by efficient C–S bond cleavage while demonstrating absence of definitive photo-Fries rearrangement products, setting them apart from other aromatic carbonyl systems. [2] [3]

Both Me-SBP and Ph-SBP undergo efficient decomposition upon 254 nm photolysis in acetonitrile, regardless of dissolved oxygen concentration, confirming the prevalence of radical-based mechanisms rather than oxygen-dependent pathways. The photochemical cleavage processes have been quantified through determination of quantum yields and characterization of transient species using nanosecond laser flash photolysis systems. These studies reveal that the spin multiplicity of the bond-dissociative states plays a critical role in determining the reaction pathways and efficiencies, with significant differences observed between Me-SBP and Ph-SBP despite their structural similarities. [2]

Table 1: Molecular Structures and Key Characteristics of S-acyl-4-phenylthiophenols

Compound Name Abbreviation Molecular Structure Key Photochemical Features

| p-Biphenyl thioacetate | Me-SBP | Acyl group: CH₃CO | • No photo-Fries rearrangement • C–S bond cleavage in highly excited triplet state • Forms biphenylylthiyl radical | | p-Biphenyl thiobenzoate | Ph-SBP | Acyl group: C₆H₅CO | • No photo-Fries rearrangement • C–S bond cleavage in lowest triplet state • Efficient intersystem crossing |

Key Experimental Findings

Laser flash photolysis (266 nm) of Me-SBP and Ph-SBP provides direct evidence of C–S bond cleavage in the excited state based on the observation of biphenylylthiyl radical (BTR) formation in transient absorption spectra. The quantum yields of BTR formation (Φᵣₐd) were determined to be 0.20 for Me-SBP and 0.15 for Ph-SBP, indicating moderately efficient radical generation in both systems. [2] Further investigation through triplet sensitization experiments revealed fundamental differences in the photochemical mechanisms between these structurally similar compounds. [2]

For Ph-SBP, triplet sensitization using xanthone (XT) as a sensitizer demonstrated that the lowest triplet (T₁) state is directly dissociative for the C–S bond with an efficiency exceeding 56%. In contrast, triplet sensitization of Me-SBP using acetone showed efficient formation of triplet Me-SBP but no photochemical reactions in the T₁ state. Instead, C–S bond cleavage in Me-SBP occurs in a highly excited triplet (Tₙ) state upon 355 nm laser flash photolysis, with a quantum yield (Φdec) of 0.69 for α-cleavage. [2] This distinction in reactive states – T₁ for Ph-SBP versus Tₙ for Me-SBP – highlights the profound influence of molecular structure on photochemical reactivity and the importance of detailed mechanistic studies for predicting photobehavior.

Photochemical Mechanisms and Signaling Pathways

The laser flash photolysis studies of S-acyl-4-phenylthiophenols reveal complex photophysical and photochemical pathways that are highly dependent on the molecular structure and excitation conditions. The mechanistic understanding of these processes is essential for controlling photochemical outcomes and designing compounds with specific photoreactivity.

G S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 266 nm excitation ISC Intersystem Crossing (ISC) S1->ISC T1_MeSBP Triplet State (T₁) Me-SBP Tn Highly Excited Triplet (Tₙ) T1_MeSBP->Tn 355 nm excitation T1_PhSBP Triplet State (T₁) Ph-SBP Cleavage_Tn C–S Bond Cleavage Φ = 0.69 T1_PhSBP->Cleavage_Tn Tn->Cleavage_Tn BPR Biphenylylthiyl Radical (BTR) ISC->T1_MeSBP Me-SBP ISC->T1_PhSBP Ph-SBP Cleavage_T1 C–S Bond Cleavage Φ > 0.56 Cleavage_T1->BPR Cleavage_Tn->BPR

Figure 1: Photochemical Pathways of S-acyl-4-phenylthiophenols. The diagram illustrates the divergent mechanisms for Me-SBP and Ph-SBP following photoexcitation, highlighting the different reactive states (T₁ vs. Tₙ) and corresponding quantum yields for C–S bond cleavage. [2]

The mechanistic studies demonstrate that C–S bond cleavage in these compounds proceeds through radical intermediates rather than ionic pathways, as evidenced by the observation of thiyl radicals in transient absorption spectra and the insensitivity of reaction rates to oxygen concentration. [2] [4] The biphenylylthiyl radical (BTR) has been identified as the primary transient species in both systems, though its formation mechanism differs significantly between Me-SBP and Ph-SBP. For Ph-SBP, the lowest triplet state (T₁) is directly dissociative, while Me-SBP requires promotion to a higher-energy triplet state (Tₙ) for efficient bond cleavage to occur. [2]

The absence of photo-Fries rearrangement products in both compounds distinguishes them from other aromatic carbonyl systems and highlights the preference for direct C–S bond cleavage over intramolecular rearrangement pathways. This mechanistic understanding provides valuable insights for photochemists designing molecular systems with specific bond-cleavage properties or investigating sulfur-centered radical processes in biological and materials science contexts.

Experimental Protocols

Steady-State Photolysis Procedures

Steady-state photolysis serves as an essential preliminary experiment to characterize overall photochemical reactivity and identify stable photoproducts before undertaking more sophisticated time-resolved studies. The following protocol outlines the standardized approach for investigating S-acyl-4-phenylthiophenols:

  • Solution Preparation: Prepare acetonitrile solutions of the target compound (Me-SBP or Ph-SBP) at concentrations ranging from 0.1 to 0.5 mM in quartz cuvettes with sealable caps. Perform degassing by purging with high-purity nitrogen or argon for 15-20 minutes for oxygen-free experiments, with parallel oxygen-saturated solutions prepared by oxygen purging for comparison. [2] [4]

  • Irradiation Conditions: Use a low-pressure mercury lamp (254 nm) with calibrated intensity for irradiation. Maintain constant temperature (typically 25°C) using a circulating water bath or Peltier cuvette holder. Employ a monochromator or bandpass filters to ensure wavelength specificity if using polychromatic sources. [2]

  • Analysis and Monitoring: Collect UV-Vis spectra at regular time intervals (e.g., every 2-5 minutes) to track reaction progress. Monitor depletion of starting material and formation of photoproducts by characteristic absorption changes. Complement spectral analysis with HPLC or GC-MS identification of stable photoproducts to confirm absence of photo-Fries rearrangement products. [2] [4]

Nanosecond Laser Flash Photolysis

Laser flash photolysis represents the core technique for directly observing transient species and quantifying reaction kinetics in these photochemical systems. The following protocol details the standard methodology applied to S-acyl-4-phenylthiophenols:

  • Instrument Setup: Configure a nanosecond laser flash photolysis system with Nd:YAG laser (266 nm, 355 nm), pulsed xenon arc lamp probe source, monochromator, and fast photomultiplier or CCD detector. Calibrate laser energy using appropriate radiometers and maintain pulse energies between 1-10 mJ/pulse depending on sample sensitivity. [2] [5]

  • Sample Preparation: Prepare fresh acetonitrile solutions with optical densities of 0.3-0.8 at the excitation wavelength in quartz cuvettes (typically 1 cm path length). Degas solutions thoroughly by freeze-pump-thaw cycles (3-5 cycles) or inert gas purging for transient studies in the absence of oxygen. [2] [4]

  • Data Collection: Acquire transient absorption spectra by scanning the monochromator wavelength (typically 300-600 nm) at fixed delay times after the laser pulse. Collect kinetic traces at specific monitoring wavelengths (e.g., BTR absorption maxima) with time ranges from nanoseconds to milliseconds. Perform averaging of multiple laser shots (typically 3-5) to improve signal-to-noise ratio. [2]

  • Triplet Sensitization Experiments: For triplet state studies, use appropriate sensitizers such as xanthone (ET = 74 kcal/mol) for Ph-SBP or acetone (ET = 82 kcal/mol) for Me-SBP. [2] Prepare solutions containing both sensitizer (0.01-0.05 M) and compound of interest, then excite at sensitizer absorption wavelengths (e.g., 355 nm for xanthone) where the compound has minimal direct absorption. [2] [5]

Two-Color Stepwise Excitation Experiments

For investigating photochemistry in highly excited triplet states, stepwise two-color laser photolysis provides unique mechanistic insights:

  • Experimental Configuration: Employ two independently tunable lasers with precise electronic delay control. Use the first laser (355 nm) for populating the lowest triplet state via sensitizer excitation, followed by the second laser (visible or UV) for promoting T₁ → Tₙ transitions after a controlled delay (10-100 ns). [2] [6]

  • Quantum Yield Determination: Determine quantum yields of radical formation (Φᵣₐd) by comparative actinometry using appropriate reference compounds with known photochemistry. Calculate Φdec for α-cleavage in Tₙ states by measuring BTR formation yields as a function of second laser intensity. [2]

Table 2: Laser Parameters and Experimental Conditions for Flash Photolysis Studies

Experiment Type Excitation Wavelength Probe Window Key Observables Optimal Solution Conditions
Direct LFP 266 nm 300-600 nm BTR formation, triplet absorption 0.3-0.5 mM in MeCN, degassed
Triplet Sensitization 355 nm (for xanthone sensitizer) 350-650 nm Triplet energy transfer, sensitized cleavage 0.1 mM compound + 0.02 M sensitizer
Two-Color LFP 355 nm (pump) + 450-550 nm (probe) 400-600 nm Tₙ state dynamics, enhanced cleavage Optimized for efficient triplet population

Data Analysis and Interpretation

Transient Spectral Analysis

The analysis of transient absorption spectra requires careful assignment of observed features to specific chemical species and elimination of potential artifacts. For S-acyl-4-phenylthiophenols, the primary transient of interest is the biphenylylthiyl radical (BTR), which exhibits characteristic absorption maxima in the 300-400 nm region. [2] Additional spectral features may include triplet-triplet absorptions of the parent compounds (typically in the 400-500 nm range) and absorption from sensitizer triplets in energy transfer experiments. The assignment of these spectral features should be confirmed through:

  • Temporal profiling of absorption decays at different wavelengths to establish correlation between species
  • Quenching studies using specific radical scavengers or triplet quenchers to confirm assignments
  • Spectral reconstruction through global analysis to extract pure component spectra
  • Comparative analysis with reference compounds of known photochemistry
Kinetic Analysis and Quantum Yield Determination

Quantitative kinetic analysis provides crucial parameters for understanding photochemical mechanisms and comparing compound reactivity:

  • Rate constant determination by fitting transient decay profiles to appropriate kinetic models (single exponential, multi-exponential, or stretched exponential functions)
  • Temperature-dependent studies to extract activation parameters for bond cleavage processes
  • Quantum yield calculations using comparative methods with appropriate actinometric standards

Table 3: Quantitative Photochemical Parameters for S-acyl-4-phenylthiophenols

Compound Φᵣₐd (BTR Formation) Reactive State Φdec (α-Cleavage) Sensitizer Efficiency Key Observations
Me-SBP 0.20 Tₙ (highly excited triplet) 0.69 Acetone (efficient) No reaction in T₁ state, requires stepwise excitation
Ph-SBP 0.15 T₁ (lowest triplet) >0.56 Xanthone (effective) Direct cleavage in lowest triplet state
Reference Compounds Varies by structure S₁ or T₁ Dependent on substitution Multiple options available Structure-reactivity relationships established

The quantum yield data reveals fundamental differences in the photochemical behavior of Me-SBP and Ph-SBP despite their structural similarity. The higher Φdec for Me-SBP (0.69) compared to its Φᵣₐd (0.20) reflects the efficiency of the stepwise excitation process in promoting C–S bond cleavage from the highly excited triplet state. [2] For Ph-SBP, the direct cleavage from the lowest triplet state provides a more efficient pathway for radical formation under single-wavelength excitation conditions.

Technical Considerations and Applications

Methodological Considerations

Successful implementation of these protocols requires attention to several critical technical aspects:

  • Solvent Selection: Acetonitrile is typically used as a standard solvent due to its transparency in the UV region and relatively low reactivity toward transient species. Solvent polarity effects should be explored for comprehensive mechanistic understanding, though this may require adaptation of excitation wavelengths. [2] [4]

  • Oxygen Exclusion: Rigorous degassing is essential for triplet state and radical studies, as oxygen efficiently quenches both triplets (rate constants ~10⁹ M⁻¹s⁻¹) and carbon-centered radicals. Multiple freeze-pump-thaw cycles provide the most effective oxygen removal for quantitative studies. [4]

  • Laser Parameter Optimization: Pulse energy should be optimized to minimize multiphoton processes in single-color experiments while maintaining adequate signal-to-noise ratios. For two-color experiments, careful temporal alignment of pump and probe pulses is essential for resolving sequential excitation processes. [2] [6]

  • Concentration Range: Maintain appropriate concentrations (typically 0.1-0.5 mM) to balance sufficient signal intensity against inner filter effects and excited-state annihilation processes at high concentrations.

Applications in Pharmaceutical and Chemical Research

The methodologies and insights gained from laser flash photolysis studies of S-acyl-4-phenylthiophenols have significant implications for applied research areas:

  • Photostability Screening: The protocols can be adapted for rapid assessment of photodegradation pathways in sulfur-containing pharmaceuticals, enabling early identification of potential stability issues in drug development pipelines. [4]

  • Photoremovable Protecting Groups: The efficient C–S bond cleavage observed in these compounds, particularly the high quantum yield for Me-SBP in highly excited states, suggests potential applications in designing novel photolabile protecting groups for synthetic chemistry and controlled release systems. [2]

  • Polymerization Initiators: Sulfur-centered radicals generated through these photochemical pathways have demonstrated effectiveness as co-initiators in photopolymerization systems, with applications in materials science and industrial coatings. [4]

  • Biological Probes: The fundamental understanding of sulfur-centered radical formation and reactivity informs the design of photochemical tools for studying biological systems, including photoaffinity labeling and mechanistic studies of sulfur radical processes in proteins and enzymes. [4]

Conclusion

Laser flash photolysis provides powerful mechanistic insights into the photochemical behavior of S-acyl-4-phenylthiophenols, revealing distinct pathways for C–S bond cleavage dependent on molecular structure and excited-state properties. The protocols outlined in this application note enable comprehensive characterization of these photoprocesses, from initial steady-state screening to sophisticated time-resolved studies of transient intermediates. The divergent photobehavior of Me-SBP and Ph-SBP – with cleavage occurring from highly excited triplet states versus lowest triplet states, respectively – highlights the nuanced nature of photochemical reactivity and the importance of detailed mechanistic studies. These methodologies offer valuable tools for researchers across pharmaceutical, chemical, and materials sciences investigating photochemical processes, radical mechanisms, and compound stability.

References

Comprehensive Application Notes and Protocols: C–S Bond Cleavage in Excited States

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The cleavage of carbon–sulfur (C–S) bonds in excited states represents a significant advancement in molecular synthesis and degradation methodologies. This process enables novel bond transformation strategies that are inaccessible through conventional ground-state chemistry, offering unique pathways for constructing complex molecular architectures. Recent advances in photochemical excitation and catalytic systems have unveiled remarkable opportunities for activating otherwise inert C–S bonds under mild conditions, providing powerful tools for synthetic chemistry, materials science, and pharmaceutical development. These Application Notes provide a comprehensive technical resource for researchers seeking to implement C–S bond cleavage methodologies in their experimental workflows, encompassing fundamental mechanistic principles, detailed experimental protocols, and practical applications across diverse chemical contexts.

Fundamental Mechanisms and Theoretical Framework

Rydberg-to-Valence Evolution in Thioethers

The photochemical cleavage of C–S bonds in thioethers proceeds through a sophisticated mechanism involving excited state evolution from Rydberg to valence character. When thioether molecules absorb ultraviolet radiation at approximately 200 nm, electrons are promoted from non-bonding orbitals localized on sulfur atoms to the 4p Rydberg manifold. This initial excitation triggers ultrafast molecular fragmentation occurring in less than 100 femtoseconds, driven primarily by evolution along the S–C stretching coordinate. The C–S–C bending angle simultaneously serves as a key coordinate driving internal conversion through the excited state Rydberg manifold.

This mechanistic pathway involves a critical transition where primarily Rydberg-type orbitals, which are diffuse and atomic-like, gradually acquire valence character with increased πσ* or nσ* contributions as the S–C bond extends. This Rydberg-to-valence evolution creates a direct pathway for interaction with the S₀ electronic ground state at extended bond lengths, facilitating efficient radiationless nonadiabatic population transfer. The resulting energy dissipation into vibrational modes ultimately leads to C–S bond scission and molecular fragmentation. [1] [2]

Computational Evidence and Dynamics

Detailed theoretical investigations using complete active space self-consistent field (CASSCF) calculations and time-dependent density functional theory (TDDFT) have revealed that carbon–sulfur bond cleavage represents a common feature accompanying electronic transitions in thiophene and related compounds. These studies employ fewest-switches surface hopping (FSSH) algorithms to simulate nonadiabatic excited-state dynamics, explicitly treating quantum decoherence effects that significantly influence dynamical timescales and outcomes.

The active space for these computational models typically includes both π/π* orbitals to describe aromaticity and σ/σ* orbitals to properly characterize the C–S bond cleavage process. Analysis of potential energy surfaces reveals that minimum-energy conical intersections play essential roles in the deactivation dynamics, serving as funnels between electronic states. The accurate description of these systems requires careful consideration of quantum decoherence corrections, as different treatment approaches can substantially impact predicted excited-state lifetimes and fragmentation pathways. [3]

Table 1: Comparative Photodynamics of Thioethers Following 200 nm Excitation

Compound Structure Primary Fragmentation Timescale Key Coordinates Competing Pathways
Diethyl Sulfide (DES) Acyclic <100 fs S–C stretch, C–S–C bend Direct 4p fragmentation, 4s population
Tetrahydrothiophene (THT) 5-membered ring <100 fs S–C stretch, C–S–C bend Enhanced S₀ ground state return
Thietane (THI) 4-membered ring <100 fs S–C stretch, C–S–C bend Direct 4p fragmentation, 4s population

Experimental Protocols

Protocol 1: Ultrafast Spectroscopic Investigation of C–S Bond Cleavage
3.1.1 Experimental Setup and Parameters

Objective: Investigate ultrafast C–S bond cleavage dynamics in thioethers using time-resolved photoelectron imaging (TRPEI). This protocol enables direct observation of nonadiabatic energy redistribution and fragmentation dynamics on femtosecond timescales.

Materials and Equipment:

  • Laser System: Regeneratively amplified Ti:Sapphire laser (1 kHz repetition rate, 800 nm fundamental wavelength)
  • Pulse Generation: Fourth harmonic generation (200 nm pump pulses) via three-step nonlinear optical scheme
  • Probe Wavelength: 267 nm (third harmonic of 800 nm fundamental)
  • Detection: Time-resolved photoelectron imaging spectrometer with velocity map imaging capabilities
  • Samples: Diethyl sulfide (DES), tetrahydrothiophene (THT), or thietane (THI) with purity ≥99%

Procedure:

  • Pulse Preparation:

    • Generate 400 nm second harmonic by passing portion of 800 nm fundamental through beta barium borate (BBO) crystal
    • Use calcite crystal for timing compensation between co-propagating 400 nm and residual 800 nm pulses
    • Generate 267 nm third harmonic in second BBO crystal using dual λ/2 waveplate to match linear polarization directions
    • Temporally and spatially overlap 267 nm output with additional 800 nm fundamental in third BBO crystal to produce 200 nm fourth harmonic
  • Beam Parameters:

    • Configure pump beam (200 nm) for electronic excitation to 4p Rydberg manifold
    • Set probe beam (267 nm) to operate at two intensity regimes:
      • Low-intensity: ~3 × 10¹² W cm⁻²
      • High-intensity: ~5 × 10¹³ W cm⁻² (for detecting transient biradical species)
    • Maintain Keldysh parameter >1 to ensure strong field effects do not contribute to signals
  • Sample Preparation:

    • Purify thioether samples using freeze-pump-thaw cycles
    • Introduce vapor-phase sample into interaction chamber via molecular beam or static gas cell
    • Verify sample purity through mass spectrometric analysis
  • Data Acquisition:

    • Record photoelectron images at pump-probe delay times from -500 fs to 5 ps with 10 fs steps
    • Collect additional data points at longer delays (up to 100 ps) to monitor slower dynamics
    • Accumulate sufficient counts (>10 counts per pixel at peak) for good signal-to-noise ratio
    • Repeat measurements under both low- and high-intensity probe conditions
  • Data Analysis:

    • Reconstruct photoelectron angular distributions and kinetic energy spectra using basis set expansion or onion peeling algorithms
    • Extract time constants by fitting photoelectron signal decays with multi-exponential functions convolved with instrument response function
    • Compare experimental results with quantum chemistry calculations to assign spectral features to specific electronic states [1] [2]
3.1.2 Critical Experimental Considerations

Quantum Chemistry Calculations: Perform supporting ab initio calculations at CASSCF level with basis sets such as cc-pVDZ or 6-31G* to identify critical points on potential energy surfaces and characterize Rydberg-to-valence evolution. Include sufficient electronic states in state averaging (typically 3-6 states) to ensure balanced description of Rydberg and valence manifolds.

Temperature Control: Maintain sample temperature between 298-323 K to ensure sufficient vapor pressure while minimizing thermal decomposition.

Pulse Characterization: Regularly characterize pump and probe pulse durations using autocorrelation techniques, typically achieving 100-150 fs cross-correlation.

Protocol 2: Transition-Metal-Free C–S Bond Cleavage for Synthetic Applications
3.2.1 Reaction Setup and Optimization

Objective: Implement transition-metal-free C–S bond cleavage strategies for the transformation of organosulfur compounds into valuable synthetic intermediates.

Materials:

  • Substrates: Thioethers, sulfoxides, sulfones, thioacetals, sulfonium salts, or sulfur ylides
  • Reagents: Halogenated reagents, oxidants, acids, or bases as required for specific transformation
  • Solvents: Acetonitrile, dichloromethane, toluene, or water (anhydrous grade, purified according to standard methods)
  • Equipment: Schlenk line, photoreactor, or electrochemical cell depending on activation method

Procedure:

  • Photochemical Activation Method:

    • Dissolve organosulfur compound (0.1-0.5 mmol) in appropriate solvent (5-10 mL) in quartz reaction vessel
    • Degas solution with inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen
    • Irradiate with UV light source (200-300 nm) while stirring at room temperature
    • Monitor reaction progress by TLC or GC-MS until completion (typically 2-12 hours)
    • Isolate products via standard workup procedures
  • Electrochemical Activation Method:

    • Prepare electrolyte solution (0.1 M supporting electrolyte) containing organosulfur substrate
    • Assemble electrochemical cell with appropriate electrodes (e.g., carbon anode, platinum cathode)
    • Apply constant current (5-20 mA) or potential (1.5-3.0 V) under inert atmosphere
    • Maintain reaction temperature at 25-40°C with cooling if necessary
    • Monitor charge passed until theoretical equivalence is reached
  • Chemical Activation Method:

    • Charge reactor with organosulfur compound and appropriate reagent (halogen source, oxidant, etc.)
    • Add solvent and stir at specified temperature (0°C to reflux)
    • Monitor reaction until complete consumption of starting material
    • Quench reaction carefully and isolate products [4]
3.2.2 Analytical and Optimization Strategies

Reaction Monitoring: Employ in situ techniques such as FTIR or Raman spectroscopy to detect intermediate species and optimize reaction conditions.

Scope Exploration: Systematically vary substrate structure to establish limitations of methodology, paying particular attention to steric and electronic effects.

Table 2: Transformation Routes for Organosulfur Compounds via C–S Bond Cleavage

Organosulfur Class Activation Method Primary Products Key Reaction Conditions
Thioethers UV irradiation (200 nm) Fragmentation products Gas phase, ultrafast dynamics
Thioethers Chemical oxidants Sulfoxides, sulfones Controlled stoichiometry
Sulfoxides Lewis acids Carbonyl compounds Anhydrous conditions
Sulfones Copper catalysis Sulfinate esters Aerobic oxidation
Sulfonium Salts Photoredox catalysis Radical intermediates Visible light irradiation
Sulfur Ylides Base treatment Ylide fragmentation products Anhydrous, inert atmosphere

Applications and Synthetic Utility

Synthetic Applications of C–S Bond Cleavage

The strategic cleavage of C–S bonds in excited states enables diverse synthetic transformations that are challenging to achieve through conventional approaches. Photochemical C–S bond cleavage serves as a powerful method for generating reactive intermediates under mild conditions, while transition-metal-free strategies provide complementary approaches that avoid potential catalyst poisoning by sulfur-containing compounds.

Recent methodologies have demonstrated particular utility in the late-stage functionalization of complex molecules, where the chemoselective cleavage of C–S bonds enables installation of various functional groups. The development of oxidative cleavage and cyanation protocols represents a significant advance, allowing direct conversion of organosulfur compounds to nitriles using molecular oxygen as an environmentally benign oxidant and ammonia as a nitrogen source. This approach exhibits exceptional functional group tolerance, accommodating thiols, sulfides, sulfoxides, sulfones, sulfonamides, and sulfonyl chlorides to deliver diverse nitrile products in excellent yields. [5]

Catalytic Systems and Heterogeneous Approaches

Advanced catalyst systems play crucial roles in enabling selective C–S bond cleavage and functionalization. Heterogeneous non-precious-metal Co-N-C catalysts comprising graphene-encapsulated Co nanoparticles and Co-Nₓ sites have demonstrated remarkable effectiveness in oxidative cleavage and cyanation reactions. These systems operate through synergistic catalysis between metallic cobalt nanoparticles and atomically dispersed Co-Nₓ sites, achieving outstanding performance across broad substrate scopes while maintaining excellent recyclability without loss of efficiency.

The preparation of these advanced catalysts typically involves a support-sacrificial approach, where Co(phen)ₓ complex precursors are supported on silica and pyrolyzed at 700-900°C under inert atmosphere, followed by removal of the silica template. This method produces materials with well-defined core-shell structures where metallic cobalt nanoparticles are protected by nitrogen-doped graphene-like shells, while simultaneously featuring atomically dispersed Co-Nₓ sites on the carbon matrix. [5]

Visualization of Processes and Workflows

C–S Bond Cleavage Photochemical Pathway

G C–S Bond Photochemical Cleavage Pathway S0 S₀ Ground State Excitation UV Absorption (200 nm) S0->Excitation Rydberg4p 4p Rydberg Manifold Excitation->Rydberg4p InternalConversion Internal Conversion Rydberg4p->InternalConversion RydbergValence Rydberg-to-Valence Evolution Rydberg4p->RydbergValence Rydberg4s 4s Rydberg State InternalConversion->Rydberg4s Rydberg4s->RydbergValence ValenceState Valence State (πσ*/nσ*) RydbergValence->ValenceState Fragmentation C–S Bond Cleavage ValenceState->Fragmentation GroundReturn Ground State Return ValenceState->GroundReturn Nonadiabatic Coupling Products Radical Fragments Fragmentation->Products GroundReturn->S0

Experimental Workflow for Ultrafast Spectroscopy

G Ultrafast Spectroscopy Experimental Workflow Laser Ti:Sapphire Laser System 800 nm, 1 kHz HarmonicGen Harmonic Generation 200 nm (pump), 267 nm (probe) Laser->HarmonicGen Delay Optical Delay Stage Time Resolution HarmonicGen->Delay SamplePrep Sample Preparation Purification & Vapor Phase Chamber Interaction Chamber Molecular Beam SamplePrep->Chamber Detection Photoelectron Imaging Velocity Map Detection Chamber->Detection Delay->Chamber DataAcq Data Acquisition Time-dependent PE Spectra Detection->DataAcq Analysis Data Analysis Lifetime Extraction DataAcq->Analysis Theory Theoretical Calculation CASSCF/TDDFT Analysis->Theory

Troubleshooting and Optimization

Common Experimental Challenges
  • Low Photoelectron Signal: Ensure proper alignment of pump and probe beams in the interaction region. Verify molecular beam density and increase acquisition time if necessary. Check laser power stability and beam profiles.

  • Poor Time Resolution: Characterize cross-correlation between pump and probe pulses. Optimize dispersion compensation in UV beam paths. Verify delay stage calibration and minimize path length fluctuations.

  • Sample Decomposition: Implement careful purification of thioether samples. Use fresh samples and minimize exposure to light and air. Monitor sample integrity by mass spectrometry before and after experiments.

  • Theoretical/Experimental Discrepancies: Verify adequacy of active space in CASSCF calculations. Include sufficient electronic states in dynamics simulations. Consider solvent effects in condensed-phase studies when comparing to gas-phase experiments.

Conclusion

The methodologies and protocols detailed in these Application Notes provide comprehensive guidance for implementing C–S bond cleavage strategies in excited states. The ultrafast photochemical dynamics of thioethers reveal fundamental insights into nonadiabatic processes, while the diverse synthetic applications offer practical tools for molecular transformations. The continued advancement of these methodologies promises to expand the synthetic chemist's toolbox, enabling increasingly sophisticated molecular designs through controlled C–S bond activation and functionalization.

References

solubility issues with 4-(phenylthio)phenol

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on 4-(Phenylthio)phenol Solubility

Q1: What are the basic physicochemical properties of this compound? Knowing the properties of a compound is the first step in troubleshooting its solubility.

  • CAS Number: 19813-90-2 [1] or 5633-55-6 [2]. The compound appears under two different CAS numbers in the search results, which may refer to isomers or involve a reporting discrepancy. You should verify the correct identifier for your specific compound.
  • Molecular Formula: C₁₂H₁₀S [1]
  • Molecular Weight: 186.27 g/mol [1]

Q2: I cannot dissolve this compound in my reaction solvent. What should I do? This is a common issue. A systematic approach to solvent selection is key.

  • Start with a Solubility Screen: Set up a small-scale test (e.g., 1 mg of compound in 1 mL of solvent) at room temperature with vigorous stirring or sonication. Use a range of solvents with different polarities.
  • Consider Solvent Properties: The compound contains a polar phenol group and a non-polar phenylthio group. You will need to experiment with solvents that can interact with both motifs. Common solvents to test include DMSO, DMF, acetone, methanol, ethanol, chloroform, dichloromethane, and tetrahydrofuran (THF) [3] [4].
  • Apply Gentle Heating: If the compound does not dissolve at room temperature, try warming the suspension in a sealed vessel. Remember to always check the boiling point and safety considerations of the solvent before applying heat.
  • Explore Binary Solvent Mixtures: If pure solvents fail, use a solvent mixture. Often, a small amount of a strong solvent like DMSO or DMF can be added to a larger volume of a weaker solvent to achieve dissolution.

Recommended Experimental Workflow

Based on established practices in pharmaceutical and organic chemistry, here is a detailed protocol you can follow.

1. Initial Solubility Screening

  • Objective: To qualitatively determine "soluble" or "insoluble" in various solvents.
  • Procedure:
    • Place about 1 mg of this compound into several small vials.
    • Add 1 mL of each test solvent to separate vials.
    • Cap the vials and agitate for 1 hour using a vortex mixer or magnetic stirrer.
    • If the solid does not dissolve, subject the mixture to sonication in a water bath for 15-30 minutes.
    • Visually inspect the vials for any undissolved solid particles.

2. Quantitative Solubility Measurement

  • Objective: To measure the exact saturation concentration in the most promising solvents.
  • Procedure (based on the isothermal dissolution equilibrium method) [4]:
    • Prepare an excess amount of this compound in a jacketed glass vessel connected to a thermostatted water bath to maintain a constant temperature (e.g., 25°C).
    • Add a known mass of solvent (e.g., 10-20 mL).
    • Stir the mixture continuously for at least 12 hours to ensure equilibrium is reached between the solid and the solution.
    • After equilibrium, stop stirring and allow the undissolved solid to settle.
    • Withdraw a portion of the clear supernatant solution using a pre-warmed syringe to prevent crystallization.
    • Quickly filter the sample through a 0.45 μm membrane filter.
    • Analyze the concentration of the solution using a suitable method like HPLC (High-Performance Liquid Chromatography) or UV-Vis spectrophotometry [4]. You will need to establish a calibration curve for your compound beforehand.

3. Data Recording and Analysis Record all data meticulously. The table below outlines the essential parameters to document.

Parameter Description Example
Compound Mass Mass of this compound used. 10.5 mg
Solvent Volume Volume of solvent used. 10.0 mL
Temperature Precise temperature of the experiment. 298.15 K (25°C)
Equilibrium Time Time allowed for stirring to reach saturation. 24 hours
Analysis Method Technique used to determine concentration (e.g., HPLC, UV-Vis). HPLC
Solubility (x) Saturation concentration in mole fraction. Calculated value

The following diagram illustrates the logical workflow for this troubleshooting process.

start Start: Solubility Issue with this compound step1 Initial Solubility Screen (1 mg in 1 mL solvent, stir/sonicate) start->step1 step2 Identify Promising Solvents (DMSO, DMF, Acetone, etc.) step1->step2 solvent_fail Compound Insoluble step1->solvent_fail No dissolution step3 Quantitative Measurement (Isothermal Dissolution Equilibrium) step2->step3 step4 Analyze Saturation Concentration (via HPLC or UV-Vis) step3->step4 step5 Apply Solution (Use optimal solvent for experiment) step4->step5 solvent_fail->step2 Try different solvents or binary mixtures

Important Considerations for Your Experiment

  • Purity of Compound: The purity of your this compound sample can significantly impact solubility. Always use a high-purity sample and consider recrystallizing it before solubility studies if necessary [4].
  • Stability: Ensure the compound is stable in the selected solvent over the duration of your experiment, especially at elevated temperatures.
  • Safety: Consult Safety Data Sheets (SDS) for all chemicals and solvents before starting your work. Use appropriate personal protective equipment (PPE) and work in a fume hood.

References

purification methods for 4-(phenylthio)phenol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the common impurities I might encounter? During synthesis or from decomposition, you may find starting materials like biphenyl or phenol, isomeric impurities such as 2-(phenylthio)phenol, and various by-products from the reaction process [1]. These typically need to be removed during the refining steps.

  • Q2: My compound won't crystallize. What should I do? Failed crystallization can often be traced to impure starting material or incorrect solvent choice. First, ensure your crude product is as pure as possible, for example, by using a preliminary liquid-liquid extraction to remove acidic or neutral impurities. Then, systematically screen solvents. A common and effective strategy is to use a binary solvent system like acetone and water or ethanol and n-hexane [2]. You can dissolve the compound in a good solvent at an elevated temperature and slowly add a poor solvent (anti-solvent) to induce crystallization.

  • Q3: How can I monitor the purification process and check final purity? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method. You can adapt methods used for similar compounds, such as the one established for 4-(methylthio)phenol. A typical setup involves a C18 column with a mobile phase of acetonitrile and water (often acidified with 0.1% phosphoric or formic acid) run with a gradient method [3]. This technique is highly effective at separating compounds with very similar polarities [4].

Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Possible Causes Suggested Solutions
Low Product Yield Inefficient extraction; Premature crystallization in pipes/vessels Optimize solvent-to-feed ratio in extraction; Implement jacketed or traced lines to maintain temperature [1]
Poor Crystal Quality/Form Incorrect solvent system; Too-rapid precipitation Re-crystallize from alternative solvent pairs (e.g., ethanol/water, acetone/n-heptane) [2]; Slow cooling rate & agitation during crystallization [2] [1]
Persistent Impurities in HPLC Co-elution of impurities; Suboptimal chromatographic separation Modify HPLC mobile phase gradient [4]; Use a "MS-compatible" method with formic acid instead of phosphoric acid for better peak shape [3]
Product Decomposition Exposure to high temperatures for prolonged periods; Oxidative degradation Minimize residence time in high-temperature zones like evaporators or falling film towers [1]; Purge and maintain an inert (e.g., Nitrogen) atmosphere during sensitive steps [1]

Experimental Protocols

Here are detailed methodologies for key purification and analysis steps, compiled from general techniques for phenolic and related compounds.

Protocol 1: Solvent-Based Recrystallization This is a standard method for achieving high purity through crystallization [2] [1].

  • Dissolution: Dissolve the crude 4-(phenylthio)phenol in a minimal volume of a suitable warm solvent (e.g., acetone or ethanol).
  • Hot Filtration: Filter the hot solution to remove any insoluble, particulate impurities.
  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then further to 0-5°C to maximize crystal yield. For anti-solvent crystallization, slowly add a poor solvent (like n-hexane or water) to the warm solution until it becomes slightly cloudy, then allow it to cool.
  • Isolation: Collect the crystals via vacuum filtration.
  • Washing: Wash the crystal cake with a small amount of cold solvent (e.g., a 1:1 mixture of the good and poor solvents).
  • Drying: Dry the crystals under vacuum to remove residual solvent. Analyze the final product by HPLC [4] and melting point.

Protocol 2: Phenol-Chloroform Extraction for Crude Purification This method is highly effective for removing proteins and lipids from a crude mixture, which is useful if your synthesis involves biological components or complex matrices [5].

  • Lysis: Homogenize and fully lyse your sample in a suitable lysis buffer (e.g., TE buffer with SDS and proteinase K). Incubate at 55°C for 1-2 hours.
  • Extraction: Add one volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Vortex thoroughly for 20 seconds.
  • Separation: Centrifuge at 16,000 × g for 5 minutes to separate the phases.
  • Recovery: Carefully transfer the upper aqueous phase (which contains the nucleic acids, leaving many impurities in the organic phase or interface) to a fresh tube. Avoid pipetting any of the interphase or organic layer.
  • Precipitation (Optional): Precipitate the purified product from the aqueous phase by adding 0.5 volumes of 7.5 M ammonium acetate and 2.5 volumes of 100% ethanol. Incubate at -20°C [5].

Protocol 3: Analytical HPLC Method for Purity Assessment You can use this method to monitor the success of your purification [4] [3].

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Water, acidified to pH 2 with phosphoric acid (or formic acid for MS compatibility)
  • Gradient Program:
    • 0 min: 5% A, 95% B
    • 15 min: 35% A, 65% B
    • 30 min: 40% A, 60% B
    • 52 min: 70% A, 30% B
    • 60 min: 5% A, 95% B (re-equilibration)
  • Flow Rate: 0.5 mL/min
  • Detection: UV-Vis Diode Array Detector (DAD), monitor at 210 nm, 280 nm, and 360 nm for comprehensive detection [4].

Workflow Visualization

The following diagram illustrates the logical decision pathway for purifying this compound based on the initial purity of your sample.

Start Start: Crude this compound P1 Assess Crude Purity (via HPLC or TLC) Start->P1 Impure Highly impure sample (contains proteins/lipids) P1->Impure Heavily Contaminated Moderate Moderately impure sample (organic by-products) P1->Moderate Mixed Organic Impurities PureEnough Relatively pure sample (needs final polishing) P1->PureEnough Minor Impurities Step1 Phenol-Chloroform Extraction Impure->Step1 Protocol 1 Step2 Solvent Recrystallization Moderate->Step2 Use Protocol 2 Step3 Final Recrystallization PureEnough->Step3 Use Protocol 2 Step1->Step2 Proceed to Analyze Analyze Final Product (HPLC, Melting Point) Step2->Analyze Step3->Analyze

References

General Framework for a Polymerization Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

You can structure your guide around the following common issues and solutions. The table below outlines potential problems and general diagnostic steps.

Table 1: Common Polymerization Issues & Troubleshooting

Problem Possible Causes Diagnostic Steps & Potential Solutions

| No Polymerization | - Incorrect monomer purity or structure.

  • Ineffective or deactivated initiator.
  • Reaction conditions (temp., atmosphere) are unsuitable. | - Verify Monomer: Check structure and purity via NMR or MS. [1]
  • Test Initiator System: Confirm activity with a control reaction.
  • Check Environment: Ensure inert atmosphere (e.g., N₂) if sensitive to oxygen. | | Low Molecular Weight | - Chain transfer or termination agents present.
  • Incorrect monomer-to-initiator ratio.
  • Insufficient reaction time or temperature. | - Purify Reagents: Remove impurities and inhibitors from monomer and solvent.
  • Optimize Ratio: Adjust the ratio of monomer to initiator.
  • Modify Conditions: Increase reaction time or temperature. | | Poor Polymer Solubility/Processability | - Over-crosslinking.
  • Formation of a high molecular weight, rigid backbone. | - Control Crosslinking: Reduce crosslinker amount or reaction time. [2]
  • Post-polymerization Modification: Introduce solubilizing groups via reactions like thiol-ene "click" chemistry. [2] | | Irreproducible Results | - Slight variations in reagent quality, moisture, or temperature.
  • Inconsistent experimental technique. | - Standardize Protocol: Use same supplier/purification methods for all reagents.
  • Detailed Records: Meticulously document all steps and conditions. |

Conceptual Polymerization Pathways for 4-(phenylthio)phenol

Since this compound contains both a phenolic group and a thiol group, it could theoretically be polymerized through different routes. The diagram below illustrates two potential pathways.

Monomer This compound Monomer PathA Oxidative Coupling (Thiol Group) Monomer->PathA  Oxidant (e.g., I₂, O₂) PathB Electrophilic Aromatic Substitution (Phenolic Ring) Monomer->PathB  Electrophilic Catalyst ProductA Poly(disulfide) Potential for flexible chains PathA->ProductA ProductB Poly(phenylene sulfide) analog Rigid, high-temperature polymer PathB->ProductB

The choice of pathway will dictate the polymer's properties and the specific optimization strategies required.

Suggested Experimental Workflow for Method Development

To build your own detailed protocols and FAQs, a systematic approach to experimentation is key. The following workflow outlines the process from initial setup to final analysis.

cluster_0 Screening Variables Step1 1. Monomer Verification & Purification Step2 2. Initiator/Solvent Selection Step1->Step2 Step3 3. Reaction Parameter Screening Step2->Step3 Step4 4. Polymer Characterization Step3->Step4 A Temperature Step5 5. Data Analysis & Optimization Step4->Step5 B Time C Concentration D Catalyst/Ligands E Atmosphere

References

improving yield in 4-(phenylthio)phenol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Modern Synthetic Methods for Related Compounds

The following table summarizes two contemporary synthetic strategies that use phenylthiophenol derivatives as building blocks. These methods highlight trends in catalyst selection and reaction conditions.

Method Key Reaction Catalyst & Conditions Reported Outcome Relevance
Dual Functionalization [1] ipso-Hydroxylation & para-C–H Chalcogenation of Arylboronic Acids NDI photocatalyst, visible light, room temperature, air as oxidant [1] Moderate to high yields [1] Demonstrates a sustainable, metal-free route to synthesize complex phenolic sulfides from basic precursors.
Palladium-Catalyzed Coupling [2] C–S Bond Cross-Coupling/Sulfonylation Pd(OAc)₂ (15 mol%), Cs₂CO₃, DMSO, 100°C [2] Good to excellent yields (64-93%) [2] Showcases efficient C–S bond formation using phenylthiophenols, highlighting optimal catalytic systems.

Detailed Experimental Protocol for Palladium-Catalyzed Coupling

The protocol below is adapted from a recent preprint describing the synthesis of sulfinyl compounds from phenylthiophenols, which exemplifies high-yield conditions that could inform your own experimental design [2].

  • Reaction Setup: In a reaction vessel, combine substituted quinoxaline (1a, 1.0 equivalent) and phenylthiophenol (2a, 1.5 equivalents).
  • Add Catalyst and Base: Add palladium acetate (Pd(OAc)₂, 15 mol%) and cesium carbonate (Cs₂CO₃, 2.0 equivalents).
  • Add Solvent: Use dimethyl sulfoxide (DMSO) as the solvent.
  • Heating: Heat the mixture at 100°C for the specified reaction time.
  • Work-up: After completion (monitored by TLC or LCMS), cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure sulfinyl compound.

The optimized reaction workflow can be visualized as follows:

Frequently Asked Questions

Based on the general challenges in synthetic chemistry and the reviewed methodologies, here are some anticipated FAQs.

What is the most critical factor for improving yield in these C-S coupling reactions? The choice of catalyst and base system is often critical. The palladium-catalyzed method specifically identified Pd(OAc)₂ with Cs₂CO₃ in DMSO as the optimal combination, yielding up to 93% [2]. Deviating from this, for instance by using a different palladium source or a weaker base, resulted in significantly lower yields.

Are there more sustainable synthesis methods? Yes, photoredox catalysis represents a greener alternative. One described method uses a naphthalene diimide (NDI) photocatalyst, visible light, and air as a benign oxidant. It proceeds at room temperature, avoids transition metals, and still achieves moderate to high yields [1].

My reaction yield is low, what should I check?

  • Catalyst Integrity: Ensure your palladium catalyst is fresh and has been stored correctly.
  • Oxygen Exclusion: For some photoredox reactions, the presence of air (oxygen) is necessary [1]. However, for many other metal-catalyzed reactions, oxygen and moisture can be detrimental. Check the specific requirements of your protocol and ensure your setup is appropriately sealed under an inert atmosphere like nitrogen or argon if needed.
  • Solvent Quality: Use anhydrous solvents if the reaction is moisture-sensitive.

References

side reactions in 4-(phenylthio)phenol preparation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary synthetic route discussed in the literature for similar compounds? The most detailed method available is for the alkylthiolation of phenol with dimethyldisulfide (DMDS) over a dealuminated HY zeolite catalyst to produce (methylthio)phenols [1]. The synthesis of 4-(phenylthio)phenol would follow an analogous electrophilic aromatic substitution pathway, but using diphenyldisulfide instead of DMDS.

  • What is the most critical parameter for controlling side reactions? According to research, the molar ratio of phenol to the disulfide reagent is the most important factor. A large excess of phenol is required to suppress disubstitution and other side reactions, thereby achieving high selectivity for the monosubstituted product [1].

  • What catalysts can be used? The reaction can be catalyzed by both Brønsted acids (e.g., sulfuric acid, ion-exchange resins) and Lewis acids, with the catalyst type influencing the isomer distribution [1]. Dealuminated HY zeolites have been shown to offer high activity and good selectivity, allowing for control over the ortho/para product ratio [1].

Proposed Reaction and Side Reactions

The core reaction to produce this compound is an acid-catalyzed electrophilic aromatic substitution. The key competing side reaction is disubstitution, where a second phenylthio group is added to the phenol ring.

The following diagram outlines the main and side reaction pathways:

G Phenol Phenol Intermediate Adsorbed Reactants Complex Phenol->Intermediate Diphenyldisulfide Diphenyldisulfide Diphenyldisulfide->Intermediate Cat Acid Catalyst Cat->Intermediate Activates MainProduct This compound (Monosubstitution) Intermediate->MainProduct Favored by SideProduct Bis(phenylthio)phenol (Disubstitution) Intermediate->SideProduct Favored by ExcessPhenol Excess Phenol ExcessPhenol->MainProduct LowPhenol Low Phenol Concentration LowPhenol->SideProduct

Troubleshooting Guide

The table below summarizes common issues, their proposed causes, and solutions based on the mechanistic study.

Problem Possible Cause Proposed Solution
Low conversion of starting materials Insufficient catalyst activity or amount Ensure catalyst is properly activated (e.g., calcined at 773 K) [1]. Confirm optimal catalyst loading.
Low yield of the monosubstituted product Incorrect phenol-to-disulfide ratio Use a large excess of phenol to competitively occupy acid sites and limit disubstitution [1].
Formation of disubstituted by-products High concentration of the electrophile (PhSSPh) relative to phenol Increase the molar ratio of phenol to diphenyldisulfide. This strongly adsorbs phenol on acid sites, limiting further reaction [1].
Poor para-/ortho- selectivity Wrong catalyst type or reaction conditions Tune selectivity by choosing an appropriate catalyst (Brønsted vs. Lewis acid) and optimizing temperature and stoichiometry [1].

Detailed Experimental Methodology

The following workflow is adapted from the procedure for methylthiolation, substituting dimethyldisulfide with diphenyldisulfide [1].

G Start 1. Catalyst Activation A 2. Reaction Setup Start->A A1 Charge reactor with: • Excess Phenol • Diphenyldisulfide • Dealuminated HY Zeolite • Toluene solvent A->A1 B 3. Monitor Reaction B1 Run reaction at moderate temperature (e.g., 130°C) B->B1 C 4. Work-up & Analysis C1 • Separate catalyst • Concentrate mixture • Purify product (e.g., column chromatography) • Analyze (e.g., GC, NMR) C->C1 A1->B B1->C

Key Protocol Details:

  • Catalyst: Dealuminated HY zeolite (Si/Al = ~20) [1].
  • Activation: The catalyst should be activated at 773 K (500°C) for 6 hours under a dry air stream before use [1].
  • Solvent: Toluene is a suitable solvent for this liquid-phase reaction [1].
  • Stoichiometry: Use a significant excess of phenol relative to diphenyldisulfide. The original study found this critical for high monosubstitution selectivity [1].

Key Technical Insights

The mechanism suggests that the reaction occurs between adsorbed species. At high concentrations, phenol adsorbs strongly onto the catalyst's strongest acid sites, preventing the disulfide from adsorbing and reacting further, thus guiding the selectivity towards the monosubstituted product [1].

References

Analytical Techniques for Purity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For a research chemical like 4-(phenylthio)phenol, a combination of techniques provides the most comprehensive purity assessment. The table below summarizes the primary methods.

Technique Primary Use Key Information Provided Applicable Standards
Ultraviolet-Visible (UV-Vis) Spectroscopy [1] Quantification Measures concentration of chromophores in solution using Beer-Lambert Law; simple, rapid, and cost-effective. N/A
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) [2] [3] Separation & Identification Separates components in a mixture; identifies and quantifies individual impurities based on retention time and UV spectrum. Related phenolic compounds [2] [3]
Liquid Chromatography-Mass Spectrometry (LC-MS) [4] Definitive Identification Provides high confidence in identity confirmation by determining molecular weight and fragmentation pattern of the analyte and impurities. N/A

The following workflow diagrams a logical approach for purity assessment, from initial checks to advanced confirmation.

Start Start Purity Analysis UVVis UV-Vis Spectroscopy • Confirm identity via λ_max • Preliminary quantitation Start->UVVis HPLC HPLC-DAD Analysis • Assess chromatographic purity • Detect related impurities UVVis->HPLC If identity confirmed MS LC-MS Analysis • Confirm molecular structure • Identify unknown impurities HPLC->MS If impurities detected Report Compile Comprehensive Purity Report HPLC->Report If no impurities MS->Report

Detailed Methodologies & Protocols

Here are detailed experimental protocols for the key techniques, adapted from general methods for phenolic compounds.

UV-Vis Spectroscopy for Identification and Quantification [1]

This method is ideal for a rapid, initial assessment of your compound.

  • Principle: The sample is dissolved in a suitable solvent and placed in a spectrophotometer. The amount of light the sample absorbs at specific wavelengths is measured to create an absorption spectrum and determine concentration [1].
  • Sample Preparation:
    • Solvent Selection: Prepare a solution of this compound in a high-purity, UV-transparent solvent such as HPLC-grade methanol or acetonitrile [2].
    • Dilution: Dilute the sample to achieve an absorbance within the ideal range of 0.2-1.0 for quantitative work [1].
  • Instrumental Analysis:
    • Use a quartz cuvette (required for UV range).
    • Record the UV-Vis spectrum from 200 nm to 400 nm.
    • Identify the wavelength of maximum absorption (λ_max), which serves as a characteristic fingerprint.
    • For quantification using Beer-Lambert Law (A = εlc), prepare a calibration curve with at least 5 standard solutions of known concentration and measure their absorbance at λ_max [1].
HPLC-DAD for Purity and Impurity Profiling [2] [3]

This is the core technique for determining chromatographic purity and separating impurities.

  • Principle: The sample is injected into a chromatographic system where components are separated based on their interaction with the column packing and mobile phase. A Diode Array Detector (DAD) then captures the UV spectrum of each separated component [2] [3].
  • Recommended Conditions (Adapted from literature) [2] [3]:
    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase A: Acetonitrile.
    • Mobile Phase B: Acidified water (e.g., 0.1% Formic acid or Phosphoric acid to pH 2).
    • Gradient Elution:
      • Start: 5% A, 95% B.
      • Ramp to 70% A over 52 minutes.
      • Return to initial conditions and re-equilibrate.
    • Flow Rate: 0.5 - 1.0 mL/min.
    • Detection: DAD, monitoring at 210 nm, 280 nm, and 360 nm to cover a wide range of potential phenolic impurities [3].
    • Column Temperature: 25-40°C.
    • Injection Volume: 1-20 µL.
  • Data Analysis:
    • The main peak area represents this compound.
    • The total area of all other peaks represents related substances.
    • Purity (%) = (Area of main peak / Total area of all peaks) × 100%.

Troubleshooting Common HPLC Issues

The table below addresses common problems you might encounter during analysis.

Problem Potential Causes Suggested Solutions

| Peak Tailing | - Active sites on column

  • Incorrect mobile phase pH | - Use mobile phase additives (e.g., acid)
  • Ensure column is suitable for analyte pH | | Poor Resolution | - Incorrect gradient
  • Column degradation | - Optimize mobile phase gradient
  • Test performance with standard mix | | Retention Time Drift | - Mobile phase evaporation
  • Column temperature fluctuation | - Prepare fresh mobile phase daily
  • Use a column oven | | High Background Noise | - Contaminated solvent or column
  • Detector lamp failure | - Use high-purity solvents
  • Flush or replace column |

Important Handling & Safety Notes

  • Safety Precaution: The safety data for this compound is limited. As a general guideline for aromatic thiols/phenols, handle it with appropriate precautions, including wearing gloves and working in a well-ventilated fume hood [5].
  • Solubility: For HPLC analysis, the compound is likely soluble in common organic solvents like methanol, acetonitrile, or dimethyl sulfoxide (DMSO) [5].
  • Method Development: The HPLC conditions provided are a starting point. You may need to optimize the gradient, mobile phase composition, and detection wavelengths for your specific instrument and purity requirements [3].

References

preventing oxidation of 4-(phenylthio)phenol

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding and Preventing Oxidation

This section addresses common theoretical and practical questions about the oxidation of 4-(phenylthio)phenol.

  • Q1: Why is this compound prone to oxidation? While direct studies on this specific compound are not available, the phenol group is a known oxidation site. The mechanism is expected to be similar to other polyphenols, where the hydroxyl (-OH) group can donate a proton to free radicals, forming a stabilized phenoxyl radical and halting the chain reaction of oxidation [1]. The phenylthio group may influence the electron density of the ring, potentially affecting the antioxidant properties.

  • Q2: What are the general strategies to prevent oxidation in the lab? The core strategies involve interrupting the free-radical oxidation chain reaction. This can be achieved by:

    • Using Antioxidants: Adding radical-scavenging compounds that are more readily oxidized than your target compound.
    • Employing Synergists: Using materials that enhance the effect of primary antioxidants. A classic example from literature is the synergistic effect observed between different types of phenols, such as 2,6-di-tert-butylphenols and 4-methoxyphenol, which work together to retard hydrocarbon oxidation more effectively than either would alone [2].
    • Chelating Metal Impurities: Metal ions can catalyze oxidation. Using chelating agents can sequester these metals.
    • Controlling the Environment: Operating under an inert atmosphere (e.g., nitrogen or argon) and storing materials away from light and heat can significantly slow oxidation.

Troubleshooting Guide: Oxidation Issues

Use the following workflow to diagnose and address problems related to the oxidation of this compound during experiments.

Start Observed Issue: Suspected Oxidation Step1 Confirm oxidation via analytical methods: - Color change - HPLC/GC-MS shift - Precipitation Start->Step1 Step2 Review your experimental setup Step1->Step2 Step3 Identify most likely cause Step2->Step3 Step4A Implement corrective action: - Add appropriate antioxidant - Use chelating agents Step3->Step4A Chemical Reaction Step4B Implement corrective action: - Purge with inert gas - Use air-free techniques Step3->Step4B Atmospheric Exposure Step4C Implement corrective action: - Store in dark, cool place - Use fresh, purified solvent Step3->Step4C Storage/Solvent Step5 Re-run experiment and re-analyze Step4A->Step5 Step4B->Step5 Step4C->Step5 Step6 Issue Resolved? Step5->Step6 Step6->Step2 No End Success: Document solution Step6->End Yes

Step 1: Confirm Oxidation

Before troubleshooting, verify that oxidation is occurring.

  • Visual Cues: Look for color changes (e.g., yellow to brown or dark red).
  • Analytical Confirmation:
    • HPLC or GC-MS: Look for the disappearance of the this compound peak and the appearance of new peaks (dimers, quinones, or sulfoxides). The synthesis of sulfoxide derivatives from phenylthiophenols is a known reaction [3].
    • TLC: A change in Rf value or the appearance of new spots may indicate decomposition.
Step 2 & 3: Review Setup and Identify Cause

Cross-reference your procedure with the following table to pinpoint potential issues.

Observation Possible Root Cause Recommended Corrective Action
Rapid degradation during a reaction Catalysis by metal impurities in solvents or reagents. Use high-purity solvents. Add a chelating agent (e.g., EDTA). Ensure glassware is thoroughly cleaned.
Degradation over storage time Exposure to atmospheric oxygen. Store the solid compound and solutions under an inert gas (N₂, Ar). Use sealed ampules for long-term storage.
Color darkens upon light exposure Photo-oxidation. Use amber glassware. Wrap containers in aluminum foil. Perform experiments in low-light conditions.
Oxidation occurs despite an antioxidant Incorrect antioxidant type or concentration. Re-evaluate the choice of antioxidant. Consider using a synergistic combination, similar to the 2,6-di-tert-butylphenol/4-methoxyphenol system [2].
Step 4 & 5: Implement Actions and Re-test

Based on the identified cause, implement the corrective actions from the table and re-run the experiment. Be sure to analyze the results to confirm the issue is resolved.

Experimental Protocols for Stability Testing

To generate your own internal data, you can establish the following standardized tests.

Protocol 1: Evaluating Antioxidant Efficacy

Objective: To systematically compare the effectiveness of different antioxidants in preventing the oxidation of this compound in solution.

Workflow:

Start Prepare stock solution of This compound Step1 Dispense equal aliquots into vials Start->Step1 Step2 Add different antioxidants to each vial Step1->Step2 Step4 Expose all vials to accelerated aging conditions (e.g., heat, O₂) Step2->Step4 Step3 Prepare control vial (no antioxidant) Step3->Step4 Step5 Monitor concentration over time via HPLC Step4->Step5 Step6 Calculate degradation rate for each condition Step5->Step6 End Identify optimal antioxidant Step6->End

  • Preparation: Prepare a stock solution of this compound in a suitable solvent.
  • Dispensing: Aliquot equal volumes into several vials.
  • Addition of Additives: To each vial, add a different antioxidant (e.g., BHT, BHA, tocopherol), a synergist, or a chelating agent at a specific molar ratio. Leave one vial as an untreated control.
  • Accelerated Aging: Expose all vials to accelerated aging conditions, such as elevated temperature (e.g., 40-60°C) or an oxygen-rich atmosphere.
  • Analysis: At regular time intervals, analyze each vial using HPLC to quantify the remaining this compound.
  • Data Analysis: Plot the concentration over time and calculate the degradation rate constant for each condition to identify the most effective stabilizer.

Protocol 2: Forced Degradation (Oxidative Stress) Study

Objective: To intentionally degrade the compound under strong oxidative conditions to identify degradation products and pathways.

  • Stress Agents: Expose separate solutions of this compound to oxidants like hydrogen peroxide, tert-butyl hydroperoxide, or trace metal catalysts (e.g., Fe²⁺/Fe³⁺).
  • Monitoring: Use HPLC-DAD or LC-MS to monitor the reaction in real-time.
  • Identification: Isolate and identify the major degradation products using techniques like NMR and high-resolution MS. This will confirm the structure of oxidation products (e.g., the corresponding sulfoxide or dimeric species) and help you understand the degradation pathway.

References

troubleshooting C-S bond formation for 4-(phenylthio)phenol

Author: Smolecule Technical Support Team. Date: February 2026

Modern C-S Bond Formation Strategies

For researchers building molecules like 4-(phenylthio)phenol, here are key modern synthetic methods:

Method Key Feature Typical Conditions Advantages Considerations
Aryne-Mediated Arylation [1] Reaction of heterocyclic thiones with aryne intermediates CsF, MeCN, 50-60°C, 0.5-1 h Mild conditions; avoids transition metals; high purity Requires pre-formed aryne precursor
Palladium(II)-Catalyzed Tandem Coupling/Sulfonylation [2] One-pot C-S bond formation & oxidation to sulfoxide Pd(OAc)2, Cs2CO3, DMSO, 100°C Broad substrate scope; direct C-H functionalization Can over-oxidize to sulfoxide; requires Pd catalyst
Visible-Light Photoredox Catalysis [3] Radical-based C-S coupling via Single Electron Transfer (SET) Photocatalyst, visible light, room temp. Very mild; green chemistry; versatile Specialized equipment; optimization for new substrates can be complex

Experimental Protocol: Aryne-Mediated C-S Bond Formation

Here is a detailed procedure based on a method from Tetrahedron for forming C(aryl)-S bonds under mild conditions [1].

1. Reaction Setup

  • In a round-bottom flask, mix your 1,3,4-oxadiazol-2-thione (1.0 mmol) and aryne precursor (e.g., ortho-(trimethylsilyl)aryl triflate, 1.2 mmol).
  • Add dry acetonitrile as solvent (10 mL).
  • Add cesium fluoride (2.0 mmol) as a base to generate the aryne in situ.

2. Reaction Execution

  • Stir the reaction mixture at 50-60°C for 30-60 minutes.
  • Monitor reaction progress by TLC.

3. Work-up

  • After completion, cool the mixture to room temperature.
  • Quench by adding a saturated aqueous NH4Cl solution.
  • Extract the aqueous layer with ethyl acetate.
  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

4. Purification

  • Purify the crude product using techniques such as recrystallization or column chromatography to obtain the target phenylthio heterocyclic compound.

G start Reaction Setup step1 Add CsF base to generate aryne start->step1 step2 Nucleophilic attack by thione sulfur on aryne step1->step2 step3 Form C(aryl)-S bond and protonate step2->step3 end Obtain Phenylthio Heterocycle step3->end

Troubleshooting ADC Development

The linker is a critical component in ADCs. Here are common issues and solutions related to linker stability and payload release:

Problem Possible Causes Potential Solutions
Premature Payload Release & High Systemic Toxicity Linker is unstable in plasma; non-specific cleavage. Switch to a more stable linker (e.g., from cleavable to non-cleavable); optimize the conjugation site on the antibody [4] [5].
Insufficient Payload Release at Tumor Site & Low Efficacy Linker is too stable; inefficient intracellular cleavage. Use a cleavable linker sensitive to tumor microenvironment (e.g., cathepsin-cleavable Val-Cit dipeptide) [6] [4].
ADC Aggregation & Rapid Clearance Hydrophobic payloads cause aggregation; heterogeneous DAR. Incorporate hydrophilic linkers (e.g., PEG); use site-specific conjugation for uniform DAR [5].
Lack of Bystander Killing Effect for Heterogeneous Tumors Charged, membrane-impermeable payload (e.g., MMAF); non-cleavable linker. Use a cleavable linker with a permeable payload (e.g., MMAE, DXd) [5].

G prob1 High Systemic Toxicity cause1 Linker unstable in plasma prob1->cause1 sol1 Use more stable, non-cleavable linker cause1->sol1 prob2 Low Efficacy in Tumor cause2 Linker too stable, no payload release prob2->cause2 sol2 Use enzyme-cleavable linker (e.g., Val-Cit) cause2->sol2

Key Technical FAQs

Q1: What are the main benefits of photochemical C-S bond formation? Visible-light photoredox catalysis offers a green and sustainable alternative to traditional methods. It uses visible light as a renewable energy source, operates under mild conditions (often at room temperature), and avoids the need for toxic metal catalysts or strong oxidants, making it highly attractive for synthesizing complex bioactive molecules [3].

Q2: How does a "bystander effect" improve ADC efficacy? The bystander effect occurs when a hydrophobic, membrane-permeable payload is released from an ADC inside a target cell and diffuses out to kill neighboring cancer cells, regardless of their antigen expression. This is crucial for treating tumors with heterogeneous antigen expression and helps eliminate antigen-negative or resistant cell populations within the tumor, significantly enhancing the ADC's overall antitumor efficacy [5].

Q3: What is the key difference between cleavable and non-cleavable linkers in ADCs?

  • Cleavable linkers rely on specific physiological conditions for payload release, such as the low pH in endosomes/lysosomes or the presence of specific enzymes (e.g., cathepsins). They can enable the bystander effect [6] [4].
  • Non-cleavable linkers remain stable until the entire ADC is degraded within the target cell. The released payload is the antibody-linker-payload complex, which can be more charged and may not exhibit a bystander effect, potentially improving specificity [4] [5].

The optimal synthetic strategy and linker choice depend on your target molecule and application. For synthesizing compounds like this compound, the aryne method offers a robust, metal-free path. For ADC development, linker selection is a central design challenge that directly impacts safety and efficacy.

References

4-(phenylthio)phenol vs other phenolic antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Activity

The following table summarizes experimental data for phenolic compounds and their sulfur-containing analogues from recent studies. The data for compound 2a, a 2-(phenylthio)-ethyl benzoate derivative, is the most structurally similar to 4-(phenylthio)phenol found in the current search [1].

Compound Name / Type Assay Type Key Metric (IC₅₀ or equivalent) Inference
2a (2-(phenylthio)-ethyl benzoate) [1] DPPH Scavenging IC₅₀ not fully reported (see protocol below) Showed the "highest antioxidant activity" among its series [1].
α-Amylase Inhibition IC₅₀ = 3.57 ± 1.08 µg/ml [1] Potent antidiabetic activity; more potent than acarbose (IC₅₀ = 6.47 µg/ml) [1].
α-Glucosidase Inhibition IC₅₀ = 10.09 ± 0.70 µg/ml [1] Potent antidiabetic activity; more potent than acarbose (IC₅₀ = 44.79 µg/ml) [1].
Thiophenol Analogues (vs. Phenols) [2] ABTS & DPPH Scavenging Trolox Equivalents Several thiophenol analogues demonstrated superior radical scavenging abilities, surpassing the reference antioxidant Trolox [2].
Phenol Analogues [2] ABTS & DPPH Scavenging Trolox Equivalents Overall, phenol derivatives demonstrated higher scavenging activity than thiophenols in the studied set [2].

Detailed Experimental Protocols

For researchers to replicate or design experiments for this compound, here are the detailed methodologies from the search results.

  • DPPH Radical Scavenging Assay [1]:

    • Prepare compound solutions in methanol at a stock concentration of 1 mg/mL, and then create a series of diluted working concentrations.
    • Mix the sample solutions with a 0.002% (w/v) DPPH solution in methanol (1:1:1 ratio of compound, DPPH, and methanol).
    • Incubate the mixture for 30 minutes at room temperature in the dark.
    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
    • Calculate the percentage inhibition using the formula: % Inhibition = (Abs_blank - Abs_sample) / Abs_blank × 100. The IC₅₀ value can be determined from a plot of inhibition percentage against concentration.
  • ABTS Radical Scavenging Assay [2]:

    • Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS solution with potassium persulfate.
    • The generated ABTS•⁺ solution is then mixed with the antioxidant compound.
    • The scavenging capacity is evaluated by measuring the reduction in absorbance at a specific wavelength, with results often expressed as Trolox Equivalents [2].
  • α-Amylase Inhibitory Assay [1]:

    • Prepare test compound solutions in a phosphate buffer (0.02 M, pH 6.9) with NaCl (0.006 M).
    • Mix the compound solution with porcine pancreatic α-amylase solution and incubate.
    • Start the reaction by adding starch solution. After further incubation, stop the reaction with dinitrosalicylic acid (DNSA) reagent.
    • Heat the mixture, dilute with water, and measure the absorbance. The percentage inhibition is calculated, and the IC₅₀ is determined.
  • Computational Analysis (DFT Calculations) [2]:

    • Geometry Optimization: Molecular structures are fully optimized using methods like B3LYP/6-311++G(d,p) for gas-phase calculations and including a solvation model (e.g., SMD) for water.
    • Property Calculation: Key physicochemical properties are calculated, including:
      • Bond Dissociation Enthalpy (BDE) of the O-H/S-H bond.
      • HOMO-LUMO energies and the energy gap.
      • Fukui functions to identify sites susceptible to radical attack.
    • These properties are then correlated with experimental antioxidant activity to understand the structure-activity relationship and the dominant mechanism (HAT or SPLET) [2].

Mechanistic Insights and Structure-Activity Relationship

Understanding how structural features influence antioxidant action is key to comparing different phenols.

  • Primary Antioxidant Mechanisms: Phenolic antioxidants primarily work through two mechanisms [3]:
    • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical.
    • Single-Electron Transfer (SET): The antioxidant transfers a single electron to the free radical.
  • Impact of Sulfur Substitution: Replacing the oxygen in phenol with sulfur (to make thiophenol) leads to significant changes [2]:
    • The S-H bond is weaker and longer than the O-H bond.
    • Thiophenols are generally more acidic.
    • These factors can make thiophenols more effective at donating a hydrogen atom or a proton under certain conditions. DFT calculations suggest that while the HAT mechanism may predominate in the gas phase, the SPLET mechanism becomes dominant in aqueous conditions due to significant reductions in proton affinity (PA) [2].

The diagram below illustrates the two primary radical scavenging mechanisms and how the phenolic (or thiophenolic) structure contributes to radical stabilization.

G cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism cluster_SETF Single-Electron Transfer (SET) Mechanism A Antioxidant (ArOH) H1 ArOH + R• → ArO• + RH A->H1 S1 ArOH → ArOH•⁺ + e⁻ A->S1 R Free Radical (R•) R->H1 ArO Phenoxyl Radical (ArO•) H2 Resonance Stabilization of ArO• ArO->H2 Delocalizes unpaired electron RH Stabilized Molecule (RH) H1->ArO H1->RH S2 ArOH•⁺ → ArO• + H⁺ S1->S2 S3 Deprotonation S2->S3 S3->ArO

Interpretation of Available Data and Next Steps

While the provided data does not include a direct profile for this compound, it offers a strong foundation for inference and further research.

  • Structural Analogue Inference: The high activity of compound 2a [1] and the general potency of some thiophenols [2] suggest that the phenylthio motif is a promising scaffold for antioxidant and biological activity. The specific position and overall molecular structure will critically determine its efficacy.
  • Recommended Next Steps: To properly evaluate this compound:
    • Empirical Testing: Run the compound through the standard DPPH and ABTS assays to establish its baseline radical scavenging capacity and compare it to Trolox or other standard phenols.
    • Computational Modeling: Perform DFT calculations to predict its O-H Bond Dissociation Enthalpy (BDE), HOMO-LUMO gap, and Fukui indices. This can provide a theoretical comparison to the data in [2] and suggest its most likely mechanism of action.
    • Expand Biological Profiling: Based on the results for compound 2a, testing for anti-diabetic (α-amylase, α-glucosidase) and anti-obesity (lipase) activity could be highly relevant.

References

Phenolic Sulfides: Definition and Biological Relevance

Author: Smolecule Technical Support Team. Date: February 2026

Phenolic sulfides are a class of compounds containing both phenolic hydroxyl groups and sulfur atoms within their molecular structure [1]. They are significant in scientific research for two main reasons:

  • As Metabolites: They are known metabolites of dietary flavonoids and phenolic acids, produced in the body during Phase II biotransformation, often forming sulfated conjugates [2].
  • As Synthetic Antioxidants: They can be synthetically prepared, for instance, through Michael addition or radical addition reactions, to create molecules with enhanced or novel antioxidant and antimicrobial properties [1].

Hydrogen sulfide (H₂S), a simple inorganic sulfide, is recognized as a vital gaseous signaling molecule in the body. It exhibits antioxidant, anti-atherogenic, and anti-apoptotic properties, playing a protective role in various physiological systems [3] [4]. The antioxidant capacity of more complex phenolic sulfides is highly dependent on their specific chemical structure. Research indicates that the position of the sulfide group in the molecule and the method of synthesis (e.g., Michael addition vs. radical addition) significantly influence their effectiveness [1].

Antioxidant Mechanisms of Phenolic Sulfides

The antioxidant activity of phenolic sulfides primarily involves neutralizing free radicals by donating hydrogen atoms from their phenolic hydroxyl groups. The incorporated sulfur atom can participate in additional redox reactions and metal chelation. The following diagram illustrates the radical scavenging pathway, a key antioxidant mechanism.

G PhenolicSulfide Phenolic Sulfide (PS-H) StabilizedRadical Stabilized Radical (PS•) PhenolicSulfide->StabilizedRadical H Atom Donation FreeRadical Free Radical (R•) Neutralized Neutralized Product FreeRadical->Neutralized Radical Quenching StabilizedRadical->Neutralized Stable Resonance Structure

This diagram shows how phenolic sulfides function as hydrogen atom donors, neutralizing free radicals and forming stable resonance-stabilized phenoxyl radicals that break chain propagation [1] [5].

Comparative Antioxidant Activity Data

Experimental data demonstrates that specific structural features of phenolic sulfides greatly impact their antioxidant efficacy. The table below summarizes key findings from model system studies.

Phenolic Sulfide Type / Compound Experimental Model Key Antioxidant Finding Comparative Reference
Michael Addition Products (e.g., from o-, m-, p-vinylphenol with ethanedithiol) [1] Autoxidation of lard (Oven test at 60°C) "Considerably better antioxidant effects than BHT" [1] BHT (Common synthetic antioxidant)
Radical Addition Products (from same reactants) [1] Autoxidation of lard (Oven test at 60°C) "Did not show any antioxidant effect" [1] BHT (Common synthetic antioxidant)
Sulfated Phenolic Acids (e.g., DHPA, DHPP sulfates) [2] In vitro assays (as flavonoid metabolites) Serves as authentic standards for metabolic and activity studies [2] Parent phenolic acids
Hydrogen Sulfide (H₂S) [3] [4] Mammalian cellular models Acts as a cytoprotectant and stimulates cellular antioxidant defenses via Nrf2/ARE pathway [3] Endogenous redox balance

The position of the sulfide group in isomeric molecules is a major determinant of activity [1]. Michael addition products exhibit superior antioxidant effects likely due to distinct electronic properties and stability of the resulting radical. In contrast, radical addition products may have structures that do not support effective radical delocalization.

Experimental Protocols for Assessment

To ensure the reliability and comparability of antioxidant data, standardized experimental protocols are essential. Here are methodologies commonly cited in research:

  • Oven Test for Lipid Autoxidation: This method assesses the ability of a compound to inhibit the oxidative rancidity of fats. A sample of lard is mixed with the test compound (e.g., 0.02% phenolic sulfide) and incubated at 60°C. The extent of oxidation is measured over time by tracking the formation of primary oxidation products, allowing for a direct comparison with standards like BHT [1].
  • In Vitro Radical Scavenging Assays: While not detailed in the searched reports, common practice in the field involves using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (Ferric Reducing Antioxidant Power). These are typically performed at room temperature to 37°C in buffered aqueous or alcoholic solutions (e.g., methanol, phosphate buffer). The change in absorbance is measured spectrophotometrically to determine the radical scavenging or reducing capacity [5].
  • Cell-Based Assays for H₂S: The protective effects of hydrogen sulfide are often studied in models of oxidative stress. Cells are pre-treated with H₂S donors (e.g., NaHS, GYY4137) before exposure to a stressor. Outcomes are measured by assessing cell viability, levels of reactive oxygen species (ROS), and the activity of antioxidant enzymes like glutathione peroxidase [3] [4].

Research Applications and Future Directions

Phenolic sulfides are relevant for therapeutic and functional material development. Key research applications include:

  • Neuroprotection and Cytoprotection: H₂S protects neurons from oxidative stress by restoring glutathione levels and reducing mitochondrial ROS [4]. Sulfated phenolic acids are studied as metabolites to understand flavonoid bioavailability and activity [2].
  • Antimicrobial Applications: Certain synthetic phenolic sulfides show good antimicrobial activities against both bacteria and fungi, suggesting potential for dual-functionality (antioxidant and antimicrobial) agents [1].
  • Material Science: In non-biological applications, phenolic compounds act as radical scavengers to inhibit sulfur crystallization in sulfur-extended bitumen, demonstrating a principle of radical quenching that is also relevant to antioxidant science [6].

Future research should focus on structure-activity relationship (SAR) studies to clarify how sulfide group position and molecular geometry influence activity [1]. Exploring their role as stable metabolites of dietary polyphenols could reveal new mechanisms behind health benefits of plant-based diets [2] [7].

References

4-substituted phenol structure-activity relationships

Author: Smolecule Technical Support Team. Date: February 2026

Key Biological Activities and Experimental Insights

The search results highlight two main biological activities for 4-substituted phenols, with detailed experimental data available for their effects on the Androgen Receptor (AR) and Tyrosinase.

Activity as Nonsteroidal Androgen Receptor Modulators

Research into developing nonsteroidal Selective Androgen Receptor Modulators (SARMs) has generated valuable SAR data for 4-substituted phenol-based compounds [1].

The table below summarizes the binding affinity and functional activity of selected compounds from one study, demonstrating how changes to the core structure impact biological activity [1].

Compound Linker (X) B-ring Substituent AR Binding Affinity (Ki, nM) In Vitro Transcriptional Activation (% of DHT activity)
R-2 (1st Gen) Sulfide (S) p-Acetamido 4.9 50%
S-6 (2nd Gen) Oxygen (O) p-Acetamido Similar to R-2 93%
S-18 (2nd Gen) Nitrogen (N) p-Acetamido 127.4 (26x lower than R-2) ~5%
S-5 Oxygen (O) p-Cyano High affinity (2x > Bicalutamide) 43%
S-17 Nitrogen (N) p-Cyano High affinity 21%

Key SAR Insights and Design Rationale [1]:

  • Metabolic Stability: Second-generation compounds were designed by replacing the metabolically labile sulfide linker in R-2 with an oxygen (O) or nitrogen (N) linker. This change aimed to prevent rapid oxidation to inactive or antagonistic metabolites (sulfoxide and sulfone).
  • Linker and H-Bonding: Replacing the sulfide with an oxygen linker (S-6) not only improved metabolic stability but also significantly enhanced functional agonist activity. Conversely, substituting it with a nitrogen linker (S-18) in the acetamido series drastically reduced binding affinity, highlighting the critical role of the linker's hydrogen-bonding capability.
  • Stereoselectivity: The AR demonstrates a strong and predictable stereoselective preference for specific isomers of these nonsteroidal ligands, which is a critical factor in drug design.
Induction of Vitiligo-like and Antimelanoma Immunity

A 2019 study systematically investigated the mechanism by which 4-substituted phenols induce depigmentation and immune responses against melanocytes and melanoma cells [2].

Experimental Workflow: The research used a multi-assay approach to link chemical structure to biological effect. The logical flow of these experiments is summarized in the diagram below.

Phenols 4-Substituted Phenols Assay1 In Vitro Tyrosinase Inhibition Assays Phenols->Assay1 Assay2 Cellular Melanin Synthesis Assay Phenols->Assay2 Mech1 Direct Enzyme Inhibition Assay1->Mech1 Outcome Increased Immunogenicity & Specific T-cell Activation Assay2->Outcome Assay3 GSH Depletion Assay Mech2 Reactive Quinone Formation & Protein Haptenation Assay3->Mech2 Mech2->Outcome Phenox Phenox Phenox->Assay3 e.g., 4-Methoxyphenol 4-tertButylphenol

Detailed Experimental Protocols [2]:

  • Tyrosinase Inhibition Assays:
    • L-DOPA Assay: Compounds were incubated with mushroom tyrosinase in sodium phosphate buffer (pH 7.1) for 60 minutes. The reaction was initiated by adding L-DOPA, and the formation of dopachrome was monitored by measuring absorbance at 475 nm over 2 hours. Inhibition was calculated by comparing the area under the curve (AUC) with and without the test compound.
    • MBTH Assay: This assay provides an alternative measure of tyrosinase activity. Compounds were incubated with tyrosinase in the presence of 3-methyl-2-benzothiazolinone hydrazone (MBTH). After adding L-DOPA, the formation of the dopaquinone-MBTH complex was monitored at 500 nm.
  • GSH Depletion Assay: This assay indicates the formation of reactive quinone metabolites. A 2 mM solution of reduced glutathione (GSH) in DMSO was prepared. Phenols were added to this solution, and the depletion of GSH was measured, typically using a fluorescent probe like ortho-Phthaldialdehyde (OPA), which reacts with free thiol groups.

Suggestions for Further Research

The information available online provides a solid starting point but is likely insufficient for a complete guide. To build a more comprehensive SAR analysis, I suggest you:

  • Consult Specialized Databases: Use paid scientific databases like SciFinder or Reaxys, which are designed for this type of deep chemical and pharmacological data mining.
  • Conduct a Literature Review: Perform a systematic search on PubMed and Google Scholar using specific terms related to your target (e.g., "phenol SAR kinase inhibitor," "phenol immunomodulator SAR").
  • Explore Broader Contexts: The principles of SAR are universal. The detailed methodology provided for probing hydrogen-bond interactions in drug design [3] and the quantitative structure-activity relationship (QSAR) models for phenolic antioxidants [4] [5] can be highly informative for analyzing any 4-substituted phenol series, even if the specific targets differ.

References

4-(phenylthio)phenol thermodynamic properties vs alkoxy phenols

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic & Antioxidant Profile of 4-(Phenylthio)phenol

The table below summarizes the key thermodynamic parameters and antioxidant-related data for this compound and related compounds from the search results.

Property Value for this compound / Related System Experimental Context
Reaction Enthalpy (ΔH₁) 28.80 ± 3.39 kJ mol⁻¹ Equilibrium of phenoxyl radical formation in benzene-toluene solution [1]
Reaction Entropy (ΔS₁) 116.9 ± 12.7 J K⁻¹ mol⁻¹ Same as above (benzene-toluene solution) [1]
Antioxidant Mechanism (in water) SPLET (Sequential Proton Loss Electron Transfer) Dominant mechanism for thiophenols in aqueous solution, per DFT calculations [2]
Antioxidant Mechanism (in gas phase) HAT (Hydrogen Atom Transfer) Dominant mechanism for thiophenols in gas phase, per DFT calculations [2]
Key Molecular Descriptor (BDE) Lower BDE values correlate with higher activity Bond Dissociation Enthalpy (BDE) of the O-H/S-H bond is a pivotal property [2]

Experimental Protocols for Key Data

The thermodynamic and activity data are derived from specific experimental and computational methods:

  • Experimental Thermodynamics: The enthalpy (ΔH₁) and entropy (ΔS₁) for this compound were determined by studying the temperature dependence of its equilibrium with the generated phenoxyl radical. The equilibrium was monitored using electron paramagnetic resonance in a 1:1 benzene-toluene solution [1].
  • Computational Antioxidant Analysis: The antioxidant mechanisms (HAT vs. SPLET) and key physicochemical properties (like BDE) for thiophenols and phenols were determined through Density Functional Theory (DFT) calculations.
    • Level of Theory: (U)B3LYP/6-311++G(d,p) for gas phase; (U)B3LYP/6-311++G(d,p) scrf=(smd, solvent=water) for solvated calculations [2].
    • Calculated Properties: After geometry optimization, properties including bond dissociation enthalpies (BDE), ionization potential (IP), proton affinity (PA), and molecular orbital energies (HOMO, LUMO) were computed [2].
  • Experimental Activity Validation: The radical scavenging activity of the studied compounds was experimentally evaluated using standard ABTS and DPPH assays to confirm the practical relevance of the calculated physicochemical properties [2].

The following diagram illustrates the logical workflow connecting the computational and experimental methods used to correlate physicochemical properties with antioxidant activity, as described in the research [2].

workflow Start Select Phenol and Thiophenol Analogues DFT DFT Calculations Start->DFT ExpAssay Experimental Radical Scavenging Assays (ABTS, DPPH) Start->ExpAssay Correlation Statistical Correlation Analysis DFT->Correlation Calculated Properties (BDE, HOMO, logP, etc.) ExpAssay->Correlation Experimental Activity Data Insight Identify Pivotal Physicochemical Properties Correlation->Insight

References

4-(phenylthio)phenol antioxidant mechanism studies

Author: Smolecule Technical Support Team. Date: February 2026

Related Experimental Data and Protocols

Although data for 4-(phenylthio)phenol itself is missing, the table below summarizes experimental findings and protocols from a study on its close analogues, which can serve as a reference [1].

Compound Class Tested Compounds Assays Used Key Experimental Findings Proposed Dominant Mechanism
Thiophenols (Benzenethiols) 17 substituted derivatives (e.g., with -OMe, -NH₂, -Cl groups) ABTS and DPPH radical scavenging; DFT calculations Several compounds showed activity superior to the reference antioxidant Trolox. Lower Bond Dissociation Enthalpy (BDE) of the S-H bond correlates with higher activity. HAT in the gas phase; SPLET in aqueous solution [1]
Phenols 17 substituted derivatives (paired with thiophenols) ABTS and DPPH radical scavenging; DFT calculations Overall, phenol derivatives demonstrated higher scavenging activity than their thiophenol counterparts. HAT in the gas phase; SPLET in aqueous solution [1]

The general experimental protocols for evaluating antioxidant activity, as described in the related research, are as follows [1]:

  • Radical Scavenging Assays: The antioxidant activities were evaluated using the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. The results are expressed as scavenging ability compared to a standard antioxidant like Trolox.
  • Computational Analysis (DFT Calculations): Density functional theory (DFT) calculations were performed at the B3LYP/6-311++G(d,p) level to determine physicochemical properties crucial for antioxidant activity, including:
    • Bond Dissociation Enthalpy (BDE) of the O-H or S-H bond
    • Ionization Potential (IP)
    • Proton Affinity (PA)
    • HOMO and LUMO orbital energies

Proposed Workflow for Mechanistic Study

Based on the methodologies applied to similar compounds, here is a proposed workflow you could follow to experimentally determine the antioxidant mechanism of this compound.

cluster_exp Experimental Phase cluster_comp Computational Phase Start Start: Study of This compound Exp1 In Vitro Assays (ABTS, DPPH) Start->Exp1 Comp1 DFT Calculations (e.g., B3LYP/6-311++G(d,p)) Start->Comp1 Exp2 Thermodynamic Profiling (pKa determination) Exp1->Exp2 Determine Acidic Property Analysis Data Integration & Mechanism Elucidation Exp2->Analysis Comp2 Descriptor Analysis (BDE, IP, PA, HOMO-LUMO) Comp1->Comp2 Calculate Descriptors Comp2->Analysis Conclusion Conclusion: Dominant Mechanism Analysis->Conclusion

Suggestions for Finding Specific Information

  • Search Specialized Databases: Look up the compound by its CAS Number (if known) or its systematic name in specialized scientific databases like SciFinder, Reaxys, or PubMed. This can help you find dedicated journal articles that might not appear in general searches.
  • Explore Related Chemical Spaces: The provided data shows that antioxidant potency is highly influenced by substituents on the ring [1]. Exploring studies on substituted thiophenols (with electron-donating or withdrawing groups) can provide strong indirect evidence and structure-activity relationship (SAR) insights.
  • Focus on Mechanism, Not Just the Compound: The general mechanisms of HAT and SPLET are well-established for phenols and thiophenols. Research on these fundamental mechanisms can provide a solid theoretical framework for understanding how this compound is likely to behave [1] [2].

References

comparative analysis of phenolic sulfide compounds

Author: Smolecule Technical Support Team. Date: February 2026

Phenols & Sulfide as Environmental Contaminants

In environmental science, phenols and sulfides are often studied as separate, problematic constituents in industrial wastewater and landfill leachate. The table below summarizes experimental data on their removal using an augmented Sequencing Batch Reactor (SBR) system [1].

Target Pollutant Removal Efficiency by SBR (%) Removal Efficiency by PZE-SBR (%) Removal Efficiency by PAC-SBR (%) Removal Efficiency by PZ-SBR (%)
Phenols Data not specified Data not specified Data not specified 67.71%
Sulfide Data not specified Data not specified Data not specified 74.13%
Chromium (VI) Data not specified Higher than SBR/PAC-SBR Data not specified 79.24%

Experimental Protocol for Pollutant Removal [1]:

  • Sample Collection: Landfill leachate and domestic wastewater were collected and maintained at 4°C.
  • Adsorbent Preparation: ZELIAC, a novel adsorbent, was prepared from zeolite, activated carbon, limestone, rice husk ash, and Portland cement. It was ground and sieved to a size of 75–150 μm.
  • Reactor Setup & Acclimatization: Six beaker reactors with a working volume of 1.2 L were used. Activated sludge was acclimatized for over 10 days by repeatedly mixing it with raw leachate.
  • Augmented SBR Operation: The optimized process used 3 g/L of powdered adsorbent (PZ, PZE, or PAC), a settling time of 90 minutes, and a leachate-to-wastewater mixing ratio of 20%.
  • Analysis: Performance was evaluated based on the removal efficiency of phenols, sulfide, and Cr(VI).

Sulfated Phenolic Compounds as Bioactive Molecules

Sulfated phenolic compounds are created when a sulfate group is attached to a phenolic compound. These are of high interest in drug discovery, both as natural metabolites and as potential pro-drugs [2].

Analytical Technique Comparison for Sulfated Phenolics A key challenge is analyzing these highly polar compounds. The table below compares High-Performance Liquid Chromatography (HPLC) methods based on the search results [2].

Analysis Method Stationary Phase Key Mobile Phase Additives Pros Cons
Ion-Pairing HPLC Standard C18 Phosphate buffer + amine ion-pairing reagents Increases retention, sharpens peaks for very polar sulfates Not MS-compatible; complex preparation; can create artifacts
Standard Reversed-Phase HPLC C18, PFP, HILIC Trifluoroacetic acid, formic acid, ammonium acetate MS-compatible; simpler mobile phase Can result in tailing/broad peaks and poor separation for sulfates
Optimized HPLC (Recommended) C18 (e.g., BDS-Hypersil) Ammonium acetate MS-compatible; provides sharp peaks and good separation Method development required to optimize conditions

Experimental Protocol for Sulfation and Analysis [2]:

  • Enzymatic Sulfation: A common method uses bacterial aryl sulfotransferase (e.g., from Desulfitobacterium hafniense) with p-nitrophenyl sulfate (p-NP-S) as the sulfate donor to sulfate phenolic compounds.
  • Sample Preparation: The reaction mixture is quenched and prepared for analysis.
  • HPLC Analysis (Optimized Method):
    • Column: BDS-Hypersil C18 or equivalent.
    • Mobile Phase: A gradient of methanol and ammonium acetate buffer.
    • Detection: Photodiode-array (PDA) detection.
    • Identification: The identity of sulfated products is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioactivity of Phenolic Compounds & Signaling Pathways

While not specific to "phenolic sulfides," natural phenolic compounds are known for their anti-inflammatory properties, which involve the modulation of key intracellular signaling pathways. This mechanism is relevant for new anti-inflammatory drug discovery [3].

The diagram below illustrates the major signaling pathways and molecular targets that phenolic compounds can influence to exert their anti-inflammatory effects.

G Anti-Inflammatory Pathways of Phenolic Compounds cluster_pathways Cellular Signaling Pathways cluster_mediators Inflammatory Mediators PhenolicCompound Phenolic Compound NFkB NF-κB Pathway PhenolicCompound->NFkB MAPK MAPK Pathway PhenolicCompound->MAPK Nrf2 Nrf2 Pathway PhenolicCompound->Nrf2 PPAR PPAR Pathway PhenolicCompound->PPAR COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->NFkB modulates Nrf2->Cytokines inhibits PPAR->NFkB inhibits

Conclusion and Research Recommendations

Based on the analysis, here is a guidance for your research direction:

  • For Environmental Research: If your focus is on treating co-existing phenols and sulfide, the augmented SBR technology, particularly with the ZELIAC adsorbent, presents a promising approach with validated experimental protocols [1].
  • For Pharmaceutical Research: If your interest lies in developing new therapeutic agents, the field of sulfated phenolic compounds is highly relevant. Your research should focus on:
    • Synthesis: Employing enzymatic methods for the precise sulfation of diverse phenolic compounds [2].
    • Analysis: Adopting the optimized HPLC methods with MS-compatible buffers for accurate separation and quantification [2].
    • Mechanism Study: Investigating the effects of these sulfated compounds on the inflammatory signaling pathways outlined above [3].

References

Monobenzone and 4-Substituted Phenols: Mechanisms at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanisms and effects of monobenzone and other studied 4-substituted phenols, which are primarily defined by their oxygen-based ether or alkyl substituents [1] [2] [3].

Mechanism/Aspect Monobenzone (MBEH / BOP) Other 4-Substituted Phenols (e.g., 4-Methoxyphenol, 4-tertbutylphenol)
Tyrosinase Inhibition Inhibits tyrosinase activity (MBTH assay) [1] 8 out of 10 tested phenols inhibited tyrosinase (MBTH assay) [1]
Reactive Quinone Formation Induces glutathione (GSH) depletion, indicative of quinone formation and protein thiol binding [1] [2] Induces GSH depletion (all tested phenols), indicating a common mechanism of quinone formation [1]
Immunological Response Induces specific T-cell responses against melanocytes and melanoma cells; can act on distant, unexposed sites [1] [2] [3] Induce specific T-cell responses; 4-tertbutylphenol immune activation is not restricted to pigment cells (like contact sensitization) [1]
Cellular Death Pathway Induces a necrotic death pathway; upregulates melanogenic enzymes [4] 4-tertbutylphenol induces classical apoptosis; reduces expression of melanogenic enzymes [4]
Unfolded Protein Response (UPR) Activates the UPR in melanocytes, leading to upregulation of IL6 and IL8 [5] 4-tertbutylphenol also activates the UPR and upregulates IL6 and IL8 [5]

Detailed Experimental Insights

For researchers looking to build experimental protocols, here are the key methodologies and findings from the studies on 4-substituted phenols.

Biochemical Reactivity and Tyrosinase Interaction

The core mechanism of 4-substituted phenols involves their oxidation by tyrosinase into reactive quinone species.

  • MBTH Assay for Tyrosinase Activity: This method measures tyrosinase activity by detecting the formation of a complex between the enzyme's product (dopaquinone) and MBTH, which is monitored spectrophotometrically at 500 nm [1]. In experiments, phenols were incubated with mushroom tyrosinase and MBTH before adding L-DOPA. The level of inhibition was calculated by comparing the rate of formation of the dopaquinone-MBTH complex with and without the test phenol [1].
  • GSH Depletion Assay: This is used as an indicator of reactive quinone formation. The experimental protocol involves monitoring the depletion of reduced glutathione (GSH) following exposure to the phenolic compounds. The formation of quinones and their subsequent binding to thiol groups on GSH depletes its levels, which can be quantified fluorometrically or with other assays [1]. This thiol-binding is a critical step in hapten formation, increasing the immunogenicity of melanosomal proteins [1] [2].
Immunogenicity and T-Cell Activation

The immunological cascade triggered by these phenols links direct chemical toxicity to adaptive immunity.

  • T-Cell Activation Assays: Immune responses were evaluated by stimulating T-cells in vitro with pigment cells that had been exposed to the various phenols. A key finding was that T-cells activated by phenol-exposed pigmented cells also reacted against unexposed cells, demonstrating the breaking of tolerance and induction of autoimmunity [1] [2]. This systemic effect explains depigmentation at distant, unexposed body sites. The notable exception was 4-tertbutylphenol, which induced an immune activation profile analogous to a general contact sensitizer, not restricted to pigment cells [1].
Intracellular Stress and Cell Death

Different phenols can trigger distinct cellular stress and death pathways.

  • Unfolded Protein Response (UPR): Studies show that monobenzone and 4-tertbutylphenol cause redox disruptions that extend to the endoplasmic reticulum, activating the UPR [5]. This was measured by increased expression of key UPR components like the transcription factor XBP1. A critical outcome was the XBP1-mediated increase in production of immune mediators IL-6 and IL-8 by melanocytes, linking cellular stress directly to immune activation [5].
  • Cell Death Pathways: Research directly comparing monobenzone and 4-tertbutylphenol revealed they activate markedly different physiological responses [4]. While 4-tertbutylphenol induced cell death via the classical apoptotic caspase cascade and DNA fragmentation, monobenzone induced a necrotic pathway without these hallmarks. This difference is crucial as the mode of cell death defines the nature of the subsequent immune response [4].

Proposed Research Direction for 4-(Phenylthio)phenol

Since data on this compound is absent from the available literature, a structured research plan can be proposed based on the established framework for 4-substituted phenols.

  • Step 1: Biochemical Profiling: The first step would be to synthesize or source a pure sample of this compound. Its reactivity should then be profiled using the standard assays described above:
    • MBTH Assay to determine if it acts as a tyrosinase substrate/inhibitor.
    • GSH Depletion Assay to quantify its ability to form reactive quinones compared to monobenzone.
  • Step 2: Cellular and Immunological Assays: The next step involves moving to cellular models:
    • Test its cytotoxicity and ability to inhibit melanin synthesis in cultured melanocytes.
    • Determine the cell death pathway (apoptosis vs. necrosis) and investigate its potential to activate the UPR.
    • Finally, use T-cell activation assays to evaluate its immunizing potential and specificity for pigmented cells.

Conceptual Workflow and Pathway Mapping

The following diagram summarizes the multi-step process of how phenols like monobenzone are thought to induce an immune-mediated loss of melanocytes, based on the retrieved studies.

G Phenol Phenol Application (4-substituted) Tyrosinase Oxidation by Tyrosinase Phenol->Tyrosinase Quinone Reactive Quinone Formation Tyrosinase->Quinone GSH GSH Depletion & Protein Haptenation Quinone->GSH Stress Cellular Stress (UPR, Necrosis/Apoptosis) GSH->Stress DC Dendritic Cell Activation Stress->DC Release of Melanosomal Proteins TCell Melanocyte-specific T-cell Activation DC->TCell Outcome Outcome: Melanocyte Loss TCell->Outcome

Knowledge Gaps and Future Research

The absence of this compound in the literature presents a clear opportunity for original research.

  • Critical Unknowns: It is unknown whether replacing the oxygen atom in the 4-position with sulfur alters its interaction with tyrosinase, its oxidation potential, the stability of its quinone metabolites, or its preference for necrotic vs. apoptotic pathways.
  • Comparative Potential: A systematic comparison of this compound against monobenzone and 4-tertbutylphenol, using the experimental protocols outlined, would determine if the phenylthio group confers a unique mechanistic profile. This could have significant implications for designing novel agents for vitiligo therapy or melanoma immunotherapy [1].

References

efficacy of 4-(phenylthio)phenol in polymer applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-(Phenylthio)phenol

The table below summarizes the basic identifying information for this compound from the search results.

Property Description
CAS Number 5633-55-6 [1]
IUPAC Name 4-phenylsulfanylphenol [1]
Molecular Formula C12H10OS [1]
Molecular Weight 202.27 g/mol [1]
SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)O [1]
Potential Polymer Applications Production of plastics, adhesives, and coatings; can improve thermal stability and flame resistance [1].

Potential Mechanisms in Polymer Science

While direct data on this compound is limited, its molecular structure suggests it could function in ways similar to other phenolic and sulfur-containing compounds used in polymer science.

  • As a Stabilizer: Polymers like polystyrene degrade when exposed to ultraviolet (UV) radiation, leading to chain breaking, yellowing, and embrittlement [2]. Phenolic compounds can act as free radical scavengers, interrupting the degradation cycle by donating a hydrogen atom to the highly reactive free radicals generated in the polymer, thereby preventing them from attacking the polymer chains [2].
  • Synergistic Effects: The combination of a phenolic group (radical scavenger) and a sulfur group in one molecule is noteworthy. In stabilization systems, sulfur-containing compounds often act as peroxide decomposers, another crucial mechanism for protecting polymers [2]. It is plausible that this compound could exhibit multi-functional stabilization properties.

Framework for Experimental Comparison

For your comparison guide, you would need to generate experimental data. Below is a proposed framework for the key experiments and a template for presenting the data.

Proposed Experimental Protocols
  • Polymer Sample Preparation

    • Method: Incorporate this compound and selected alternative stabilizers (e.g., standard phenolic antioxidants, commercial UV absorbers) into a base polymer like polystyrene or polypropylene at various concentrations (e.g., 0.1%, 0.5%, 1.0% by weight) using melt compounding in a twin-screw extruder, followed by injection molding into standard test specimens.
  • Accelerated Weathering Test

    • Method: Expose the prepared samples to accelerated weathering in a QUV weatherometer, cycling between UV light (e.g., UVA-340 lamps) and condensation at elevated temperatures (e.g., 60°C), as per standards like ASTM G154 [2].
  • Evaluation of Properties

    • Mechanical Properties: Measure the retention of tensile strength and elongation at break according to ASTM D638, before and after defined intervals of weathering.
    • Color Stability: Track the yellowing of the polymer using a colorimeter to measure the yellowness index (ASTM E313).
    • Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to monitor the reduction in molecular weight over time, which is a direct indicator of chain scission [2].
Template for Data Presentation

Once experiments are conducted, results can be summarized in a clear, comparative table.

Table: Comparative Performance of Stabilizers in Polystyrene after 1000 hours of QUV Aging

Stabilizer (at 0.5% wt) Tensile Strength Retention (%) Elongation at Break Retention (%) Yellowness Index (ΔYI) Molecular Weight Retention (Mw%)
This compound [Your Experimental Data] [Your Experimental Data] [Your Experimental Data] [Your Experimental Data]
Commercial Hindered Phenol [Your Experimental Data] [Your Experimental Data] [Your Experimental Data] [Your Experimental Data]
Commercial HALS [Your Experimental Data] [Your Experimental Data] [Your Experimental Data] [Your Experimental Data]
Unstabilized Control [Your Experimental Data] [Your Experimental Data] [Your Experimental Data] [Your Experimental Data]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the proposed experimental protocol to evaluate and compare polymer stabilizers.

Start Start: Define Experimental Goal P1 1. Sample Preparation - Compound polymer with additives - Injection mold test specimens Start->P1 P2 2. Accelerated Aging - Expose samples in QUV weatherometer - Use defined UV/condensation cycles P1->P2 P3 3. Property Evaluation - Test mechanical properties - Measure color change - Analyze molecular weight P2->P3 P4 4. Data Analysis - Compare results vs. control - Rank stabilizer performance P3->P4 End End: Conclusion for Guide P4->End

References

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XLogP3

3.7

Wikipedia

4-Hydroxyphenyl phenyl sulfide

Dates

Last modified: 04-14-2024

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